3-(Dibenzylamino)-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dibenzylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXRTJFYFGTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403282 | |
| Record name | 3-(Dibenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3161-51-1 | |
| Record name | 3-(Dibenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dibenzylamino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dibenzylamino)-1-propanol CAS number 3161-51-1 properties
[1][2][3]
Executive Summary
3-(Dibenzylamino)-1-propanol (CAS 3161-51-1) is a specialized bifunctional building block characterized by a primary hydroxyl group and a tertiary amine protected by two benzyl groups.[1][2] This structural duality makes it a critical intermediate in organic synthesis, particularly for "masking" a primary amine while facilitating chemical modifications at the hydroxyl terminus.[2] It serves as a vital initiator in the synthesis of biocompatible polyglycerols and as a precursor for introducing 3-aminopropyl linkers into complex pharmaceutical scaffolds.[2] This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in drug development and polymer chemistry.[2]
Physicochemical Profile
The compound presents as a viscous liquid or low-melting solid depending on purity and ambient conditions.[2] Its lipophilic dibenzyl moiety significantly alters its solubility profile compared to the parent amino alcohol, rendering it soluble in a wide range of organic solvents.[2]
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| CAS Number | 3161-51-1 | Verified Registry Number |
| IUPAC Name | 3-(Dibenzylamino)propan-1-ol | |
| Molecular Formula | C₁₇H₂₁NO | |
| Molecular Weight | 255.36 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous; may solidify at low temps |
| Density | 1.037 g/mL at 25 °C | Denser than water |
| Refractive Index | High index due to aromatic rings | |
| Boiling Point | > 200 °C (at 760 mmHg) | Typically distilled under high vacuum |
| Solubility | DCM, Chloroform, Acetone, DMF | Low water solubility (hydrophobic) |
| pKa | ~9.5 (estimated for tertiary amine) | Basic nitrogen center |
Synthetic Routes & Optimization
Validated Synthesis Protocol
The most robust industrial and laboratory-scale synthesis involves the double alkylation of 3-amino-1-propanol with benzyl chloride or benzyl bromide.[2] This route is preferred over reductive amination for its operational simplicity and high yield.[2]
Protocol: Nucleophilic Substitution (Self-Validating System)
-
Rationale: Using a slight excess of benzyl halide ensures complete conversion of the primary amine to the tertiary dibenzyl amine, preventing mono-benzyl byproducts. Potassium carbonate acts as an acid scavenger to drive the equilibrium.[2]
Step-by-Step Methodology:
-
Reagents: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv) and Potassium Carbonate (K₂CO₃, 5.0 equiv) in Acetone or Acetonitrile (0.5 M concentration).
-
Addition: Add Benzyl Bromide or Benzyl Chloride (2.2 equiv) dropwise at room temperature to control the exotherm.[2]
-
Reaction: Heat the mixture to reflux (approx. 60–80 °C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc) or LC-MS.[2]
-
Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KBr and excess K₂CO₃).[2]
-
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation or flash column chromatography (SiO₂, eluting with Hexane/EtOAc gradient) to yield the pure oil.[2]
Figure 1: Synthetic pathway for the production of this compound via nucleophilic substitution.[2]
Reactivity & Functionalization Strategy
The strategic value of this compound lies in its role as a "Masked" Primary Amine .[2] The dibenzyl group is orthogonal to many reaction conditions (basic, acidic, oxidative) but can be cleanly removed via hydrogenolysis (Pd/C, H₂).
The "Protect-Modify-Deprotect" Workflow
Researchers use this molecule to attach a propyl-amine linker to a target scaffold.[2]
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, or Halide) or oxidized to an aldehyde.[2]
-
Coupling: The activated propyl chain is reacted with a nucleophile (e.g., a drug scaffold, a polymer backbone).[2]
-
Deprotection: Catalytic hydrogenation removes the benzyl groups, revealing the primary amine.[2]
Key Reactivity Profile:
-
Hydroxyl Group: Primary alcohol.[2] Reacts with SOCl₂ (to chloride), TsCl (to tosylate), or Dess-Martin Periodinane (to aldehyde).[2]
-
Amine: Tertiary, sterically bulky.[2] Non-nucleophilic under mild conditions due to steric hindrance of two benzyl groups, preventing unwanted quaternization.[2]
Figure 2: The "Protect-Modify-Deprotect" strategy utilizing the stability of the dibenzyl group.
Applications in Research & Development
Polymer Chemistry: Functional Initiators
In the synthesis of Biocompatible Polyglycerols , this compound acts as a functional initiator.[2] The hydroxyl group initiates the ring-opening polymerization of glycidol.[2] Post-polymerization, the dibenzyl groups are removed to generate amino-functionalized polyglycerols, which are critical for bioconjugation (e.g., attaching antibodies or drugs to the polymer).
Pharmaceutical Intermediates
While often confused with precursors for specific SSRIs (like Dapoxetine), this specific CAS is a general building block for:
-
Amino-Lipid Synthesis: Used in the creation of cationic lipids for mRNA delivery systems.[2]
-
Chiral Ligand Synthesis: The backbone is used to synthesize amino-alcohol ligands for asymmetric catalysis.[2]
-
Fragment-Based Drug Discovery: Provides a flexible C3 linker to improve solubility and pharmacokinetic properties of lead compounds.[2]
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.[2] The compound is lipophilic and can penetrate skin; handle with care.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine over long periods.
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[2]
References
-
PubChem. "this compound Compound Summary."[2] National Center for Biotechnology Information.[2] Accessed Jan 2026.[2][3] [Link][2]
-
Organic Syntheses. "General Procedures for Alkylation of Amines." (Methodology adaptation for Dibenzylation). [Link]
-
Royal Society of Chemistry. "Biocompatible fluorinated polyglycerols for droplet microfluidics."[2] Lab on a Chip, 2016. (Cites use as initiator). [Link]
-
European Chemicals Agency (ECHA). "Registration Dossier for this compound."[2] [Link][2]
physical and chemical properties of 3-(Dibenzylamino)-1-propanol
The following technical guide details the physical and chemical properties, synthesis, and applications of 3-(Dibenzylamino)-1-propanol (CAS 3161-51-1). This document is structured for researchers and process chemists, focusing on actionable data, robust synthetic protocols, and mechanistic insights.
CAS Registry Number: 3161-51-1 Synonyms: N,N-Dibenzyl-3-aminopropanol; 3-[Bis(phenylmethyl)amino]-1-propanol Formula: C₁₇H₂₁NO Molecular Weight: 255.36 g/mol [1][2][3]
Executive Summary & Strategic Utility
This compound serves as a critical C3-amino linker in medicinal chemistry.[3] Its primary value lies in the dibenzyl protection of the nitrogen atom, which renders the amine non-nucleophilic and chemically robust against a wide range of conditions (basic, oxidative, and mild acidic environments).[3] This allows researchers to selectively functionalize the hydroxyl group (e.g., conversion to a halide, mesylate, or aldehyde) without interference from the amine.[3] The benzyl groups can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) at the final stage of synthesis to reveal a primary amine, making this compound a staple in the "Protect-Functionalize-Deprotect" strategy for alkaloid and pharmaceutical synthesis.[3]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted parameters essential for process design and handling.
| Property | Value | Condition / Note |
| Physical State | Liquid | Viscous, colorless to pale yellow |
| Density | 1.037 g/mL | at 25 °C (Experimental) |
| Refractive Index ( | 1.562 | Standard reference |
| Boiling Point | ~389 °C | Predicted (760 mmHg); decomposes before boiling at atm.[3] |
| Flash Point | 113 °C (235 °F) | Closed Cup |
| Solubility (Water) | Low | Hydrophobic benzyl groups dominate |
| Solubility (Organic) | High | Miscible with DCM, EtOAc, MeOH, Toluene |
| LogP | 2.90 | Predicted (Lipophilic) |
| pKa (Conj.[3] Acid) | ~9.5 - 10.0 | Typical for tertiary amines; protonates in acidic media |
| Acidity (OH) | ~15.1 | Alcohol proton |
Expert Insight: The high lipophilicity (LogP ~2.9) compared to the parent 3-amino-1-propanol (LogP ~ -1.[3]0) significantly alters the extraction protocol. Unlike the parent amino alcohol, which requires salting out or n-butanol extraction, the dibenzyl derivative extracts easily into dichloromethane or ethyl acetate from basic aqueous solutions.[3]
Synthetic Methodologies & Self-Validating Protocols[3]
A. Synthesis Route: Double Alkylation (Nucleophilic Substitution)
The most direct industrial route involves the reaction of 3-amino-1-propanol with benzyl chloride.
Reaction:
Protocol (Self-Validating):
-
Setup: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv), Potassium Carbonate (2.5 equiv), and Ethanol (solvent).
-
Addition: Add Benzyl Chloride (2.1 equiv) dropwise at room temperature to control exotherm.
-
Reflux: Heat to reflux (approx. 78 °C) for 6–12 hours.
-
Validation Point: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting primary amine (ninhydrin active) should disappear; the tertiary amine product will be UV active and less polar.
-
-
Workup:
-
Filter off solid salts (KCl, excess K₂CO₃).[4]
-
Concentrate the filtrate.
-
Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to ensure free base form) followed by Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Vacuum distillation is possible but difficult due to high BP. Column chromatography (Silica, Hexane/EtOAc gradient) is preferred for high purity.
B. Synthesis Route: Reductive Amination (Cleaner Profile)
For laboratory scale where avoiding over-alkylation (quaternary ammonium salts) is critical, reductive amination is superior.
Reaction:
Reactivity & Functionalization Logic
The utility of this compound is defined by the orthogonality of the alcohol and the protected amine.[3]
Key Transformations
-
Hydroxyl Activation: The -OH group can be converted to a leaving group (Tosylate, Mesylate, or Halide).
-
Note: Use non-acidic conditions (e.g., MsCl/Et₃N) to prevent protonation of the amine, although the salt form is stable.[3]
-
-
Chain Extension: The activated alkyl chain can undergo nucleophilic substitution (e.g., with cyanide or amines) to extend the carbon skeleton.
-
Deprotection: The benzyl groups are removed via Hydrogenolysis (H₂, Pd/C, MeOH/AcOH) to yield the primary amine product.
Visualization of Chemical Pathways
The following diagram illustrates the synthesis and downstream utility of the compound.
Caption: Synthesis and strategic functionalization pathways for this compound.
Handling, Safety, and Storage[3][6]
Hazard Classification (GHS)[7]
-
Signal Word: Warning
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow oxidation of the amine or absorption of atmospheric moisture, although the compound is relatively stable.
-
Temperature: Room temperature is acceptable, but cool storage (2–8 °C) prolongs shelf life.
-
Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates) will attack the benzyl positions or the amine nitrogen (N-oxide formation).
References
-
PubChem Compound Summary . "this compound (CAS 3161-51-1)".[1][2][3][5] National Center for Biotechnology Information. Link
-
Sigma-Aldrich . "Product Specification: this compound, 99%". Merck KGaA. Link
-
ChemicalBook . "this compound Properties and Safety". Link
-
Organic Chemistry Portal . "Protective Groups: Benzylamines".[6] (General reference for debenzylation protocols). Link
Sources
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A Technical Guide to 3-(Dibenzylamino)-1-propanol: Molecular Characteristics and Physicochemical Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Dibenzylamino)-1-propanol is a tertiary amino alcohol characterized by a propanol backbone substituted with a dibenzylamino group.[1] This molecule serves as a versatile intermediate in organic synthesis and holds potential as a scaffold in medicinal chemistry and materials science. Its structure combines the nucleophilicity of a tertiary amine, the reactivity of a primary alcohol, and the steric and electronic properties of two benzyl groups. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic insights, and its potential applications in a research and development setting.
Molecular Structure and Identification
Structural Elucidation
The fundamental structure of this compound consists of a three-carbon propanol chain where the hydroxyl (-OH) group is at the C1 position. The nitrogen atom of an amino group is attached to the C3 position. This nitrogen is further substituted with two benzyl groups (–CH₂C₆H₅), rendering it a tertiary amine. The presence of the hydroxyl group classifies it as an alcohol, while the nitrogen-containing group makes it an amine; hence, it is structurally defined as an amino alcohol.[1]
The IUPAC name for this compound is 3-(dibenzylamino)propan-1-ol .[2] The benzyl groups provide significant steric bulk and introduce aromatic character, influencing the molecule's solubility, reactivity, and potential for pi-stacking interactions.
Caption: 2D Molecular Structure of this compound.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| Molecular Formula | C₁₇H₂₁NO | [2][3] |
| CAS Number | 3161-51-1 | [2][3][4] |
| SMILES | OCCCN(Cc1ccccc1)Cc2ccccc2 | [2][4] |
| InChI | 1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | [2][4] |
| InChIKey | LKOXRTJFYFGTKJ-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and application in various reaction conditions.
| Property | Value | Source |
| Molecular Weight | 255.35 g/mol | [2][3][4][5] |
| Appearance | Liquid | [4] |
| Density | 1.037 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.562 | [4] |
These properties indicate that the compound is a relatively dense liquid at standard laboratory conditions. Its high molecular weight and the presence of aromatic rings contribute to a boiling point that is expected to be significantly above that of simpler alcohols or amines.
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common and reliable method for preparing tertiary amines of this nature is through the nucleophilic substitution of an alkyl halide with a secondary amine.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic disconnection breaks the C-N bond, suggesting dibenzylamine and a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) as plausible starting materials. The synthesis proceeds via an Sₙ2 reaction where the nitrogen atom of dibenzylamine acts as the nucleophile.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a self-validating system, designed for clarity and reproducibility.
Objective: To synthesize this compound from dibenzylamine and 3-chloro-1-propanol.
Materials:
-
Dibenzylamine
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzylamine (1.0 eq), 3-chloro-1-propanol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Causality: Potassium carbonate is a mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A slight excess of the chloro-propanol ensures complete consumption of the more valuable dibenzylamine.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to dibenzylamine.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K⁺) while poorly solvating the anion (Cl⁻), which enhances the nucleophilicity of the amine and facilitates the Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a pure liquid.
Potential Applications in Drug Development
While this compound is primarily a research chemical, its structural motifs are relevant to drug development.[3]
-
Scaffold for Novel Compounds: Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound can serve as a starting point for the synthesis of new chemical entities.
-
Intermediate in Multi-Step Synthesis: Propanol and its derivatives are widely used as intermediates in the pharmaceutical industry.[6][7][8] The dibenzylamino group is a common protecting group for a primary or secondary amine. The benzyl groups can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst) to reveal a free amine, which can then be further functionalized. This strategy is a cornerstone of complex molecule synthesis.
-
Physical Property Modifier: In drug formulation, excipients are used to enhance the solubility or stability of active pharmaceutical ingredients (APIs).[8] While not a direct application of this specific molecule, related amino alcohols can be investigated for such properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a well-defined chemical compound with a molecular weight of 255.35 g/mol .[4][5] Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable intermediate for synthetic chemists. For professionals in drug development, its most significant role lies in its potential as a protected amino alcohol scaffold, enabling the construction of more complex, pharmacologically relevant molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a research environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-(Benzylamino)propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]
-
GeeksforGeeks. (2024). Applications of Propanol. Retrieved from [Link]
-
Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved from [Link]
- Google Patents. (2011). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
-
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]: (R)-(+)-1-Phenyl-1-propanol. Retrieved from [Link]
Sources
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Technical Monograph: C17H21NO Amino Alcohols & Isomeric Drug Scaffolds
[1]
Executive Summary
The molecular formula C17H21NO represents a critical chemical space in pharmaceutical chemistry, encompassing several bioactive isomers. While the formula is most famously associated with the antihistamine Diphenhydramine and the SNRI Atomoxetine , neither of these blockbuster drugs is chemically an "amino alcohol" (both are amino ethers).[1]
The specific structural isomer that satisfies the strict IUPAC definition of an amino alcohol (containing a free hydroxyl group and an amine) is 3-(Dibenzylamino)propan-1-ol .[1] This molecule serves as a vital intermediate in organic synthesis, particularly as a building block for functionalized amines and chiral auxiliaries.[1]
This guide provides the definitive IUPAC nomenclature for the true amino alcohol, contrasts it with its pharmacological ether isomers, and details the synthesis protocols for laboratory application.[1]
Part 1: The Definitive IUPAC Nomenclature
The True Amino Alcohol
For the molecule containing a free hydroxyl (-OH) group and a dibenzyl-substituted amine:
| Common Name | 3-(Dibenzylamino)-1-propanol |
| Preferred IUPAC Name | 3-(Dibenzylamino)propan-1-ol |
| Systematic IUPAC Name | 3-[Bis(phenylmethyl)amino]propan-1-ol |
| CAS Registry Number | 3161-51-1 |
| Molecular Weight | 255.36 g/mol |
| Functional Classification | Primary Alcohol, Tertiary Amine |
Structural Logic:
-
Parent Chain: Propan-1-ol (3-carbon chain with a terminal hydroxyl group).[1]
-
N-Substitution: Two benzyl groups (phenylmethyl) attached to the nitrogen.[1]
The "Pseudo-Alcohol" Drug Isomers (Amino Ethers)
Researchers often encounter C17H21NO in the context of drug development.[1] It is crucial to distinguish the alcohol from the ether derivatives.
| Drug Molecule | Diphenhydramine | Atomoxetine | Phenyltoloxamine |
| Class | Amino Ether (Ethanolamine deriv.)[1] | Amino Ether (Propylamine deriv.)[1] | Amino Ether |
| IUPAC Name | 2-(Diphenylmethoxy)-N,N-dimethylethanamine | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | N,N-dimethyl-2-(2-benzylphenoxy)ethanamine |
| Status | H1 Antagonist (Benadryl) | SNRI (Strattera) | Antihistamine |
| Key Difference | The oxygen is part of an ether linkage (C-O-C), not a hydroxyl group (-OH). | Ether linkage. | Ether linkage. |
Part 2: Structural Visualization & Isomerism[1]
The following diagram illustrates the structural divergence of the C17H21NO formula, highlighting the functional group differences that dictate reactivity and pharmacological application.
Caption: Structural divergence of C17H21NO isomers. Green path indicates the true amino alcohol; Red path indicates pharmaceutical ethers.
Part 3: Synthesis Protocol for 3-(Dibenzylamino)propan-1-ol[1]
This protocol details the synthesis of the true amino alcohol isomer, often used as a linker or intermediate in the synthesis of more complex pharmaceutical agents.[1]
Reaction Scheme
Reactants: 3-Aminopropan-1-ol + Benzyl Chloride (or Benzyl Bromide) Reagent: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF Mechanism: SN2 Nucleophilic Substitution (N-Alkylation)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Charge a 500 mL round-bottom flask with 3-aminopropan-1-ol (1.0 eq, 7.51 g, 100 mmol).
-
Add Acetone (150 mL) as the solvent. (DMF may be used for higher temperatures if reaction is sluggish).
-
Add finely powdered Potassium Carbonate (K₂CO₃) (3.0 eq, 41.4 g, 300 mmol) to act as the acid scavenger.[1]
-
-
Addition:
-
Cool the mixture to 0°C using an ice bath.
-
Add Benzyl Chloride (2.1 eq, 26.6 g, 210 mmol) dropwise over 30 minutes to control the exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (approx. 56°C) and stir for 12–16 hours .
-
Validation: Monitor reaction progress via TLC (Silica gel, 5% MeOH in DCM). The spot for the primary amine (low Rf) should disappear, replaced by the tertiary amine product (higher Rf).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (KCl/K₂CO₃) and wash the cake with acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify via Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3).
-
-
Characterization:
-
Appearance: Colorless to pale yellow oil.[1]
-
Yield: Typical yields range from 70–85%.
-
1H NMR (CDCl3): Look for the disappearance of N-H protons and the appearance of benzylic protons (~3.6 ppm, singlet, 4H).
-
Part 4: Comparative Physicochemical Properties[1]
Understanding the difference between the alcohol and ether forms is critical for formulation and pharmacokinetics.
| Property | 3-(Dibenzylamino)propan-1-ol | Diphenhydramine (Ether) |
| H-Bond Donor Count | 1 (Hydroxyl group) | 0 (Ether oxygen) |
| H-Bond Acceptor Count | 2 (Amine + Hydroxyl) | 2 (Amine + Ether) |
| LogP (Lipophilicity) | ~2.9 | ~3.3 (More lipophilic) |
| pKa (Base) | ~9.5 (Tertiary Amine) | ~9.0 (Tertiary Amine) |
| Metabolic Fate | Oxidation to carboxylic acid; Glucuronidation. | N-demethylation; O-dealkylation (CYP2D6).[1] |
| Solubility | Moderate water solubility; soluble in alcohols.[1] | Low water solubility (free base); High as HCl salt.[1] |
Why the Distinction Matters in Drug Design
-
Diphenhydramine relies on the ether linkage for its flexibility and lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB) and cause sedation (H1 antagonism in the CNS).[1]
-
3-(Dibenzylamino)propan-1-ol possesses a free hydroxyl group, making it more polar and a prime candidate for further derivatization (e.g., esterification to create prodrugs) or as a chiral ligand in asymmetric synthesis (specifically in Sharpless-type reactions).
References
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PubChem. (2025).[1][5] 3-(Dibenzylamino)propan-1-ol (Compound).[1][6][5][7] National Library of Medicine.[1] Available at: [Link]
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PubChem. (2025).[1][5] Diphenhydramine (Compound).[1][8] National Library of Medicine.[1] Available at: [Link][1]
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NIST Chemistry WebBook. (2025).[1] Diphenhydramine Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link][1]
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FT-IR spectrum analysis of 3-(Dibenzylamino)-1-propanol
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-(Dibenzylamino)-1-propanol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's structural features—a primary alcohol, a tertiary amine, and dibenzyl groups—translate into a unique infrared spectral signature. We will explore the underlying principles of molecular vibrations, detail a robust experimental protocol, and conduct a systematic interpretation of the spectrum, grounding our analysis in authoritative spectroscopic principles.
Introduction: The Molecular Architecture of this compound
This compound, with the chemical formula (C₆H₅CH₂)₂N(CH₂)₃OH, is a molecule that incorporates several key functional groups, each with distinct vibrational characteristics.[1][2] Its structure features a propanol backbone, providing a primary hydroxyl (-OH) group and an aliphatic chain. The nitrogen atom is trisubstituted, forming a tertiary amine, and is attached to two benzyl groups. This unique combination makes FT-IR spectroscopy an exceptionally powerful tool for its structural confirmation and purity assessment.
The utility of FT-IR lies in its ability to probe the vibrational modes of covalent bonds.[3] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these bonds to a higher vibrational state.[4] This absorption pattern creates a spectrum that serves as a molecular "fingerprint."[3][5] For a molecule like this compound, the FT-IR spectrum allows for the unambiguous identification of its hydroxyl, aromatic, and amino-aliphatic moieties.
Caption: Molecular structure of this compound.
Experimental Protocol: Ensuring Data Integrity
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Instrument and Sample Preparation
-
Instrument Initialization: Allow the FT-IR spectrometer to warm up for at least 30 minutes to ensure the stability of the infrared source and detector.
-
ATR Crystal Cleaning: The causality behind this step is critical; any residue on the ATR crystal will appear in the spectrum. Clean the crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by running a preliminary background scan; it should be flat and free of significant peaks.
-
Sample Application: this compound is a liquid at room temperature.[2] Place a single drop of the neat liquid onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and the instrument's optical path. Trustworthiness: This step is a self-validating control; the instrument software automatically subtracts this background from the sample spectrum, ensuring that the resulting data represents only the sample itself.
-
Sample Spectrum Collection:
-
Wavenumber Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is a standard resolution that provides sufficient detail for distinguishing most functional group peaks without introducing excessive noise.
-
Number of Scans: 16 to 32 scans. Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio (S/N).
-
-
Data Processing: The collected interferogram is subjected to a Fourier transform to generate the final spectrum. A baseline correction and an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) are typically applied automatically by the software.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[3][5]
The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
This region is dominated by stretching vibrations of key bonds and is the most diagnostic for identifying the primary functional groups.[6]
-
O-H Stretching (Alcohol): ~3500-3200 cm⁻¹
-
Observation: A strong and characteristically broad absorption band is expected in this region.[7]
-
Expertise & Causality: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[8] This creates a population of O-H bonds with a wide distribution of bond strengths, leading to a broad absorption envelope rather than a sharp peak. The presence of this band is definitive proof of the alcohol functionality.
-
-
C-H Stretching (Aromatic and Aliphatic): ~3100-2850 cm⁻¹
-
Aromatic =C-H Stretch (~3100-3000 cm⁻¹): One or more weak to medium sharp peaks are expected just above 3000 cm⁻¹. Their presence is a key indicator of the aromatic rings in the benzyl groups.[9][10][11]
-
Aliphatic -C-H Stretch (~2960-2850 cm⁻¹): Stronger, sharp absorptions will appear just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the propanol backbone and the benzylic methylenes.[11]
-
-
Absence of N-H Stretching: A Key Identifier for Tertiary Amines
-
Observation: A critical diagnostic feature for this compound is the absence of any absorption bands in the 3500-3300 cm⁻¹ region where primary (two bands) and secondary (one band) amines typically absorb.[12][13]
-
Trustworthiness: This "negative evidence" is a powerful and reliable confirmation of the tertiary nature of the amine, as the nitrogen atom has no attached hydrogen atoms to produce an N-H stretching vibration.[14][15]
-
-
Aromatic C=C Stretching (Benzene Ring): ~1600-1450 cm⁻¹
-
Observation: A series of medium to sharp bands will appear in this region due to the in-ring carbon-carbon double bond stretching vibrations of the two benzyl groups. Typically, two prominent bands are seen near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][10] The presence of multiple peaks in this area is highly characteristic of an aromatic compound.[9]
-
The Fingerprint Region (<1500 cm⁻¹)
This region contains a high density of complex absorptions, including bending vibrations and C-C, C-O, and C-N single bond stretches.[16] While individual peak assignment can be challenging due to vibrational coupling, the overall pattern is unique to the molecule.
-
CH₂ Bending (Scissoring): ~1465 cm⁻¹
-
C-N and C-O Stretching: ~1250-1000 cm⁻¹
-
C-N Stretch: The stretching vibration of the C-N bonds in the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range for aliphatic amines.[12][19] This peak may be of weak to medium intensity.
-
C-O Stretch: The primary alcohol will exhibit a strong C-O stretching band, typically around 1050 cm⁻¹.[3] This strong absorption is another definitive marker for the alcohol group.
-
-
Aromatic C-H Out-of-Plane (OOP) Bending: ~900-675 cm⁻¹
-
Observation: Strong absorptions are expected in this region from the C-H bonds of the benzene rings bending out of the plane of the ring.[9] For the monosubstituted benzyl groups, a strong band around 770-730 cm⁻¹ and another near 710-690 cm⁻¹ are typically observed.
-
Data Summary and Conclusion
The FT-IR analysis provides a rapid and non-destructive method for the structural verification of this compound. The spectrum is defined by a few key, high-confidence features that confirm the presence of all expected functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| ~3500-3200 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Broad |
| ~3100-3000 | =C-H Stretch | Aromatic (Benzyl) | Medium, Sharp |
| ~2960-2850 | -C-H Stretch | Aliphatic (CH₂) | Strong, Sharp |
| ~1600 & ~1500-1400 | C=C Ring Stretch | Aromatic (Benzyl) | Medium, Sharp |
| ~1465 | CH₂ Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| ~1250-1020 | C-N Stretch | Tertiary Amine | Medium to Weak |
| ~1050 | C-O Stretch | Primary Alcohol | Strong |
| ~770-690 | C-H OOP Bend | Aromatic (Monosubstituted) | Strong |
References
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IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. [Link]
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Aromatic C-H stretching: Significance and symbolism. (2025). ScienceDirect. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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Spectroscopy of Amines. (2023). OpenStax. [Link]
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The Infrared Spectra of the Amines. (n.d.). Illinois State University. [Link]
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IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
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Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. [Link]
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FT-IR spectra in the hydroxyl group stretching region. (n.d.). ResearchGate. [Link]
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Determination of hydroxyl concentrations in prepolymers from the infrared absorption band of tetrahydrofuran-associated hydroxyl groups. (1990). ACS Publications. [Link]
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Table of Characteristic IR Absorptions. (n.d.). UCLA Chemistry. [Link]
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THE MODES OF STRETCHING AND BENDING. (n.d.). John Wiley & Sons. [Link]
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Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
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What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? (2020). Quora. [Link]
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Infrared Spectroscopy Lecture. (n.d.). University of Wisconsin-Madison. [Link]
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3-(Benzylamino)propanol. (n.d.). PubChem. [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University. [Link]
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How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]
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MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 3-(Dibenzylamino)-1-propanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dibenzylamino)-1-propanol (CAS No. 3161-51-1), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents available qualitative solubility data, and offers a robust, step-by-step experimental protocol for quantitative solubility determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide synthesizes theoretical knowledge with practical, field-proven methodologies to empower researchers in their laboratory and development endeavors.
Introduction and Physicochemical Profile
This compound is a tertiary amino alcohol with the linear formula (C₆H₅CH₂)₂N(CH₂)₃OH. Its molecular structure is characterized by a distinct duality: a polar hydroxyl (-OH) group and a tertiary amine nitrogen, which can act as hydrogen bond acceptors, juxtaposed with two bulky, nonpolar benzyl groups. This amphiphilic nature is the primary determinant of its solubility behavior in various organic media.
A thorough understanding of its solubility is critical for a range of applications. In synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and impurity profiles.[1] For purification, knowledge of solubility is essential for designing effective crystallization or chromatographic separation processes.[2] In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental property that influences bioavailability and formulation strategies.[3]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 3161-51-1 | [4] |
| Molecular Formula | C₁₇H₂₁NO | [4] |
| Molecular Weight | 255.35 g/mol | [4][5] |
| Form | Liquid | |
| Density | 1.037 g/mL at 25 °C | |
| XLogP3 | 2.9 | [4][5] |
| Topological Polar Surface Area | 23.5 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 |[5] |
The positive XLogP3 value of 2.9 indicates a preference for lipophilic environments over aqueous ones, suggesting limited water solubility but better solubility in many organic solvents.[4][5] The presence of a hydrogen bond donor (the -OH group) and two acceptors (the -N and -O atoms) allows for specific interactions with protic and polar aprotic solvents.[5]
Theoretical Principles of Solubility
The solubility of this compound is governed by the "like dissolves like" principle, which is a function of molecular polarity, hydrogen bonding capability, and van der Waals forces.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl group (as a donor and acceptor) and the tertiary amine (as an acceptor) of the solute. However, the large, nonpolar benzyl groups can disrupt the solvent's hydrogen-bonding network, potentially limiting high solubility. Available data indicates "sparingly" soluble in Methanol.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but can act as acceptors. They can interact with the solute's hydroxyl group. Solvents like DMSO are highly polar and are often excellent solvents for a wide range of compounds. Data confirms that this compound is "soluble" in DMSO.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents will be driven by van der Waals interactions between the solvent molecules and the large benzyl and propyl hydrocarbon portions of the solute. The polar head (-N(CH₂)₃OH) will be disfavored, likely leading to lower solubility compared to polar solvents.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have intermediate polarity. Chloroform, being slightly acidic, can interact favorably with the basic tertiary amine. Data indicates "slight" solubility in Chloroform.
The interplay between the polar functional groups and the nonpolar hydrocarbon bulk means that a perfect solvent may not exist; instead, a range of solvents will exhibit varying degrees of solvency.
Qualitative Solubility Data
| Solvent | Solvent Type | Expected Interaction | Reported Solubility |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Strong dipole-dipole, H-bond acceptor | Soluble [7] |
| Methanol | Polar Protic | H-bonding | Sparingly Soluble [7] |
| Chloroform | Chlorinated | Dipole-dipole, weak H-bond donor | Slightly Soluble [7] |
| Water | Polar Protic | H-bonding | Very Low (Predicted) |
This table will be updated as more quantitative data becomes available.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a robust experimental protocol is required. The Isothermal Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility.[8][9][10] It ensures that the solution has reached equilibrium with the excess solid, providing a true measure of solubility at a given temperature.[8][9]
Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis setup)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.[9]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period. A preliminary study should determine the time to reach equilibrium, which is achieved when the concentration of the solute in solution remains constant over successive time points (e.g., 24, 48, and 72 hours).[11]
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) to remove all undissolved particles.[8] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted sample by applying the dilution factor.
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.
The following diagram illustrates this validated workflow.
Caption: Workflow for Quantitative Solubility Determination.
Implications for Research and Development
-
Reaction Chemistry: The choice of solvent is critical for homogeneous reactions involving this compound. A solvent in which it is highly soluble will maximize the concentration of the reactant, potentially increasing reaction rates. Conversely, for reactions where product precipitation is desired, a solvent system with lower solubility for the product would be chosen.
-
Purification and Crystallization: The principle of crystallization relies on differential solubility at varying temperatures.[2] An ideal crystallization solvent would be one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling. If no single solvent is ideal, a mixed solvent system (a "soluble" solvent and an "insoluble" miscible solvent) can be employed.[2]
-
Pharmaceutical Formulation: For drug development professionals, understanding the solubility of synthetic intermediates is crucial for process safety and control. If this molecule were part of a final API, its solubility would directly influence the choice of delivery vehicle and impact its absorption and bioavailability.[3]
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, which combines polar, hydrogen-bonding functionalities with significant nonpolar character. While qualitative data provides a useful starting point for solvent selection, this guide underscores the necessity of quantitative determination via robust methods like the shake-flask protocol for process optimization and control. The methodologies and principles detailed herein provide researchers and drug development professionals with the foundational knowledge and practical tools required to effectively manage and utilize this compound in their scientific endeavors.
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3-(Dibenzylamino)-1-propanol safety data sheet and handling precautions
Document Control: v1.0 | Status: Active | Classification: Laboratory Safety & Technical Protocol
Executive Summary & Therapeutic Context
3-(Dibenzylamino)-1-propanol (CAS: 3161-51-1) is a lipophilic tertiary amino alcohol serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of neuroactive drugs and cationic lipids for drug delivery systems. Its structural dualism—possessing both a nucleophilic hydroxyl group and a basic tertiary amine—makes it a versatile scaffold for alkylation and esterification reactions.
However, this utility introduces specific handling risks. Unlike simple alcohols, the dibenzyl moiety increases lipophilicity, potentially enhancing dermal absorption, while the basic nitrogen contributes to tissue irritation. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe manipulation, storage, and experimental integration.
Chemical Identity & Physicochemical Profile
Data aggregated from verified industrial certificates of analysis and computed models.
| Property | Specification | Operational Implication |
| CAS Number | 3161-51-1 | Unique identifier for inventory tracking. |
| Molecular Formula | MW: 255.36 g/mol . | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/amine degradation. |
| Boiling Point | ~389°C (760 mmHg) / ~160°C (0.5 mmHg) | Do not distill at atm pressure. Decomposition risk. |
| Density | 1.037 g/mL at 25°C | Slightly denser than water; sinks in aqueous biphasic washes. |
| Solubility | Soluble: DCM, EtOAc, MeOH. Insoluble: Water. | Requires organic solvent for cleanup; water rinse alone is ineffective. |
| pKa | ~10.2 (Amine conjugate acid) | Acts as a base; incompatible with strong acids/anhydrides. |
Hazard Architecture & Toxicology
GHS Classification: Warning
Mechanistic Toxicology (The "Why")
Standard SDSs list irritation, but the mechanism dictates the safety protocol.
-
Lipophilic Penetration: The two benzyl groups render the molecule highly lipophilic (LogP ~2.9). This allows it to penetrate the stratum corneum (outer skin layer) more effectively than smaller amino alcohols like ethanolamine.
-
Alkaline Hydrolysis: Once in the tissue, the tertiary amine (pKa ~10) creates a localized high-pH environment, saponifying membrane lipids and causing cellular necrosis (irritation/burns).
-
Sensitization Potential: While not formally classified as a sensitizer, benzylic amines can undergo metabolic oxidation to reactive iminium species, posing a theoretical risk of haptenization. Double-gloving is mandatory.
Risk Mitigation & Handling Protocols
Engineering Controls
-
Fume Hood: Mandatory. Velocity >100 fpm. The vapor pressure is low, but aerosols generated during pipetting or syringe transfer are potent respiratory irritants.
-
Inert Atmosphere: Store and handle under Nitrogen (
) or Argon. The benzylic positions are susceptible to autoxidation over time, forming benzaldehyde impurities.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles. Face shield required if handling >100 mL.
-
Hands: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged immersion or cleanup, use Laminate film (Silver Shield) gloves due to the permeation potential of the aromatic rings.
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK (Organic Vapor/Base) cartridges.
Storage & Stability
-
Temp: 2–8°C (Refrigerate).
-
Container: Amber glass to prevent photodegradation.
-
Incompatibilities: Strong oxidizers (peroxides, permanganates), Acid chlorides (exothermic acylation), Isocyanates.
Emergency Response Architecture
A logic-flow for immediate decision making.
Figure 1: Decision tree for immediate response to this compound exposure.
Experimental Application: Activation & Substitution
Demonstrating safe handling in a realistic synthesis workflow.
Objective: Conversion of this compound to 3-(Dibenzylamino)propyl chloride (alkylating agent).
Reagent: Thionyl Chloride (
The Logic of the Protocol
Direct reaction with thionyl chloride generates
Step-by-Step Methodology
-
Setup: Flame-dried 3-neck Round Bottom Flask (RBF), magnetic stir bar, addition funnel,
inlet, and a caustic scrubber (NaOH trap) for off-gassing. -
Solvent: Dissolve 10.0 mmol of this compound in 20 mL anhydrous Dichloromethane (DCM).
-
Addition (Critical Safety Step):
-
Cool solution to 0°C.
-
Add
(1.2 equiv) dropwise. -
Observation: The solution will fume (HCl generation) and may precipitate the amine-HCl salt.
-
-
Reaction: Allow to warm to Room Temp (RT) and reflux for 2 hours.
-
Quench & Workup (Self-Validating):
-
Cool to 0°C. Slowly add saturated
(Gas evolution: ). -
Validation: Check pH of aqueous layer. It must be basic (pH > 8) to ensure the amine is in the organic layer (Free Base form). If acidic, the product is trapped in the water.
-
Extract with DCM, dry over
, concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for chlorination, highlighting critical safety and validation checkpoints.
Disposal & Ecological Considerations
-
Ecological Impact: H402 (Harmful to aquatic life). Do not discharge into drains. The dibenzyl group makes it persistent in sediment.
-
Disposal Path:
-
Collect in "Organic Basic" waste streams.
-
If trace amounts are in glassware, rinse with acetone, then wash with dilute HCl (solubilizes the amine), then water.
-
Incineration is the required method for final destruction (Nitrogen oxides will be generated).
-
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: this compound (Product 370134). Merck KGaA. Link
-
PubChem. (2025).[2] Compound Summary: this compound (CID 4437007). National Center for Biotechnology Information. Link
-
Echemi. (2025).[2][4] Industrial Specification and GHS Classification for this compound. Link
-
ChemicalBook. (2025). Chemical Properties and Safety Data: CAS 3161-51-1.[1] Link
Sources
Methodological & Application
Application Notes: 3-(Dibenzylamino)-1-propanol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 3-(Dibenzylamino)-1-propanol as a pivotal intermediate in the synthesis of pharmaceutical agents. Moving beyond a simple catalog of reactions, this guide illuminates the strategic role of this intermediate, detailing its synthesis, physicochemical properties, and a practical, in-depth case study on its application in the synthesis of a key precursor to the antitussive drug, Dropropizine. The protocols provided are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful laboratory execution.
Introduction: The Strategic Utility of this compound
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to developing efficient, scalable, and economically viable drug manufacturing processes. Amino alcohols are a class of organic compounds that serve as exceptionally versatile intermediates due to their bifunctional nature. This compound, in particular, is a valuable synthon. The dibenzylamino group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily removable under specific conditions. This feature allows for selective transformations at the hydroxyl group, making it an ideal starting point for constructing more complex molecular architectures.
This guide will focus on a key application: the synthesis of 1-phenylpiperazine, a crucial precursor for the peripherally acting antitussive agent Dropropizine.[1][2] While multiple routes to Dropropizine exist, this application note will explore a logical synthetic pathway commencing from the readily accessible 3-amino-1-propanol, showcasing the strategic use of this compound as a protected intermediate.
Physicochemical Properties & Synthesis of the Intermediate
A thorough understanding of the starting material is critical for any synthetic endeavor. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 3161-51-1 | [3] |
| Molecular Formula | C₁₇H₂₁NO | [3] |
| Molecular Weight | 255.35 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.037 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.562 | [3] |
| Boiling Point | 389 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
Synthesis Protocol: this compound
The synthesis of the title intermediate is achieved through the N,N-dibenzylation of 3-amino-1-propanol. The benzyl groups serve as effective protecting groups for the amine, preventing its interference in subsequent reactions targeting the hydroxyl group. The following protocol is adapted from established methods for the exhaustive benzylation of amino alcohols.[5]
Reaction Scheme: HO-(CH₂)₃-NH₂ + 2 PhCH₂Br → HO-(CH₂)₃-N(CH₂Ph)₂
Materials:
-
3-Amino-1-propanol (1.0 eq)
-
Benzyl bromide (2.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1-propanol (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of 95% ethanol and water (e.g., 5:1 v/v).
-
Addition of Alkylating Agent: Heat the mixture to reflux. Add benzyl bromide (2.1 eq) dropwise to the stirring refluxing solution over 30 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of quaternary ammonium salt byproducts. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the alkylation to completion.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer). Causality: The product is organic-soluble, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine. Causality: Washing removes any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Application Case Study: Synthesis of a Dropropizine Precursor
This section details a proposed synthetic pathway for 1-phenylpiperazine, a key starting material for the antitussive Dropropizine, utilizing this compound as the intermediate. This multi-step process showcases how the protected amino alcohol can be chemically manipulated to construct the desired heterocyclic core.
Overall Synthetic Pathway
The transformation from this compound to 1-phenylpiperazine involves three key steps:
-
Chlorination: Conversion of the primary alcohol to an alkyl chloride.
-
N-Arylation: Nucleophilic substitution of the chloride with aniline.
-
Debenzylation & Cyclization: Removal of the benzyl protecting groups via catalytic hydrogenation, which facilitates intramolecular cyclization to form the piperazine ring.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 3-(Dibenzylamino)propyl chloride
The conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, is essential for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution. Causality: This reaction is exothermic and releases HCl and SO₂ gases; slow addition and proper ventilation are critical. The inert atmosphere prevents reaction with atmospheric moisture.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and then slowly neutralize with saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction & Drying: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloride, which can be used in the next step without further purification.
Protocol 3.2.2: Synthesis of N¹,N¹-Dibenzyl-N³-phenylpropane-1,3-diamine
This step involves a nucleophilic substitution reaction where aniline displaces the chloride to form the C-N bond necessary for the eventual piperazine ring.
Materials:
-
3-(Dibenzylamino)propyl chloride (1.0 eq)
-
Aniline (1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(Dibenzylamino)propyl chloride (1.0 eq) in acetonitrile.
-
Reagent Addition: Add aniline (1.5 eq) and triethylamine (1.5 eq) to the solution. Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl that may be formed, preventing the protonation of aniline and driving the reaction forward.
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the desired diamine.
Protocol 3.2.3: Synthesis of 1-Phenylpiperazine via Debenzylation and Cyclization
Catalytic hydrogenation is a standard and clean method for removing N-benzyl protecting groups.[6] In this case, the removal of the benzyl groups is designed to be followed by a spontaneous intramolecular cyclization of the resulting primary amine onto the secondary amine precursor, forming the stable six-membered piperazine ring.
Materials:
-
N¹,N¹-Dibenzyl-N³-phenylpropane-1,3-diamine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the diamine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere. Causality: Palladium on carbon is pyrophoric and must be handled with care, preferably as a wet paste or under an inert gas stream.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite filtration is essential to remove the heterogeneous catalyst completely.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-phenylpiperazine can be purified by distillation or crystallization of its salt form (e.g., hydrochloride).
Quality Control & Analytical Characterization
Ensuring the purity and identity of the intermediate and final products is crucial. The following table summarizes expected analytical data.
| Compound | Technique | Expected Data |
| This compound | ¹H NMR | Peaks corresponding to aromatic protons (benzyl), methylene protons adjacent to nitrogen and oxygen, and the hydroxyl proton. |
| ¹³C NMR | Signals for aromatic carbons, and aliphatic carbons at distinct chemical shifts for -CH₂-N, -CH₂-CH₂-, and -CH₂-OH.[7][8] | |
| IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2800), C=C aromatic stretches (~1600, 1495, 1450), C-N stretch (~1150-1050). | |
| 1-Phenylpiperazine | ¹H NMR | Signals for aromatic protons, and two distinct signals for the four equivalent protons on carbons adjacent to each nitrogen of the piperazine ring. |
| MS (ESI+) | [M+H]⁺ at m/z = 163.1 | |
| Dropropizine | Melting Point | 102-105 °C (for Levodropropizine)[9] |
| HPLC | Purity assessment against a reference standard; crucial for enantiomeric purity in the case of Levodropropizine.[10] |
Safety & Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl Bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The palladium catalyst is pyrophoric. Ensure all equipment is properly grounded and free of leaks. Purge the system thoroughly with inert gas before and after the reaction.
Conclusion
This compound is a highly effective and versatile intermediate for multi-step pharmaceutical synthesis. Its utility lies in the robust nature of the N-dibenzyl protecting group, which allows for selective functionalization of the hydroxyl group. The proposed synthetic route to 1-phenylpiperazine, a key precursor for the antitussive Dropropizine, demonstrates a logical and practical application of this intermediate. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic programs, enabling the efficient construction of complex nitrogen-containing pharmaceutical targets.
References
-
De Blasio F, Dicpinigaitis PV, Rubin BK, De Danieli G, Lanata L, Zanasi A. An observational study on cough in children: epidemiology, impact on quality of sleep and treatment outcome. Cough. 2012;8(1):1. [Link]
-
Machado AKM, Nemitz MC, Sangoi MS, et al. Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Critical Reviews in Analytical Chemistry. 2021;51(2):162-170. [Link]
-
PubChem. This compound Compound Summary. CID 4437007. [Link]
-
Wikipedia. Dropropizine. [Link]
-
Bandarkar FS, Khattab IS. Influence of levodropropizine and hydroxypropyl-β-cyclodextrin association on the physicochemical characteristics of levodropropizine. Polymers in Medicine. 2019;49(2):107-115. [Link]
-
ResearchGate. Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. [Link]
-
Rao DVN, Dandala R, Handa VK, Sivakumaran M, Naidu A. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. 2006;(xiv):1-9. [Link]
-
Huang J, Xu W, Xie H, Li S. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry. 2012;77(17):7506-7511. [Link]
-
Královec K, Kuchař M, Hrabálek A, et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2018;23(11):2999. [Link]
-
Organic Syntheses. Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Coll. Vol. 9, p.275 (1998); Vol. 72, p.57 (1995). [Link]
-
Al-Zoubi RM. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. 2002;43(35):6181-6183. [Link]
- Google Patents. CN101239952A - A kind of synthetic technique of levodropropizine.
-
Majeed NS, Shah AB. Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. 2018. [Link]
-
University of Calgary. 13C NMR of 1-Propanol. [Link]
-
ResearchGate. Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine... [Link]
-
ACS Publications. One-Step Cyclization: Synthesis of N‑Heteroalkyl‑N′‑tosylpiperazines. [Link]
-
ResearchGate. Antitussive properties of levodropropizine. [Link]
-
PubChem. Dropropizine Compound Summary. CID 3169. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. [Link]
-
UCLA Chemistry. 1H-NMR. [Link]
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. 2023;28(15):5677. [Link]
-
PubChem. 3-(Benzylamino)propanol Compound Summary. CID 78448. [Link]
-
Scientific Research Publishing. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry. 2012;2(3):233-238. [Link]
-
ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
IP Indian J Immunol Respir Med. Levodropropizine: A promising peripherally acting antitussive agent. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
- Google Patents.
- Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Sources
- 1. 3-DIETHYLAMINO-1-PROPANOL(622-93-5) 1H NMR spectrum [chemicalbook.com]
- 2. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 3. CN101239952A - A kind of synthetic technique of levodropropizine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. 1-Propanol(71-23-8) 13C NMR [m.chemicalbook.com]
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reaction mechanism involving 3-(Dibenzylamino)-1-propanol
Technical Application Note: Strategic Utilization of 3-(Dibenzylamino)-1-propanol in Medicinal Chemistry
Executive Summary
This compound (CAS: 3161-51-1) is a critical bifunctional building block in the synthesis of pharmaceutical intermediates. Its structural utility lies in the orthogonality of its functional groups: a primary hydroxyl group capable of activation or oxidation, and a tertiary amine protected by two benzyl groups. This "masked" amine functionality allows for rigorous manipulation of the propyl chain—such as halogenation or oxidation—without compromising the nitrogen center. The benzyl groups provide steric bulk and stability against basic and nucleophilic conditions, yet are cleanly removed via hydrogenolysis, making this molecule an ideal linker for constructing amino-propyl pharmacophores found in GPCR ligands, antihistamines, and reuptake inhibitors.
This guide details three validated protocols for manipulating this compound, focusing on mechanistic integrity and reproducibility.
Chemical Properties & Stability
| Property | Specification |
| IUPAC Name | 3-(Dibenzylamino)propan-1-ol |
| CAS Number | 3161-51-1 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| Appearance | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, Chloroform, Toluene, THF; Insoluble in Water |
| pKa (Conjugate Acid) | ~9.5 (Tertiary amine) |
| Storage | Inert atmosphere (N₂), 2-8°C. Hygroscopic. |
Core Reaction Protocols
Protocol A: Activation via Chlorination (Synthesis of 3-(Dibenzylamino)propyl chloride)
Objective: Convert the hydroxyl group into a reactive alkyl chloride leaving group for subsequent nucleophilic substitution (e.g., alkylation of indoles or phenols).
Mechanism:
The reaction utilizes Thionyl Chloride (
Reagents:
-
Thionyl Chloride (
) (1.2 - 1.5 eq) -
Solvent: Chloroform (
) or Toluene (anhydrous) -
Catalyst: DMF (drops, optional)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (39.1 mmol) of this compound in 50 mL of anhydrous Chloroform in a round-bottom flask equipped with a drying tube and addition funnel. Cool to 0°C using an ice bath.
-
Addition: Dropwise add 3.4 mL (47 mmol) of Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO₂).
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 60-65°C) for 3-5 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). Starting material (lower Rf) should disappear.
-
-
Workup: Cool to room temperature. Evaporate the solvent and excess
under reduced pressure to yield a viscous residue. -
Salt Formation: The residue is the hydrochloride salt. To obtain the free base, dissolve in DCM and wash with saturated
solution. Dry organic layer over and concentrate.-
Yield: Typically 85-95% as a viscous oil (free base) or solid (HCl salt).
-
Protocol B: Controlled Oxidation to Aldehyde (Swern Oxidation)
Objective: Synthesize 3-(Dibenzylamino)propanal. This aldehyde is a versatile intermediate for reductive amination or Wittig olefination.
Mechanism: Dimethyl sulfoxide (DMSO) is activated by Oxalyl Chloride to form a chlorosulfonium ion. This species reacts with the alcohol to form an alkoxysulfonium ion. Addition of a base (Triethylamine) promotes intramolecular elimination, releasing DMS and generating the aldehyde.
Reagents:
-
Oxalyl Chloride (1.1 eq)
-
DMSO (2.2 eq)
-
Triethylamine (
) (5.0 eq) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve Oxalyl Chloride (1.1 eq) in dry DCM. Cool to -78°C. -
DMSO Addition: Add DMSO (2.2 eq) dropwise, maintaining temperature below -70°C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise. Stir at -78°C for 45 minutes.
-
Critical Control: Do not allow temperature to rise, or the Pummerer rearrangement side-product may form.
-
-
Termination: Add Triethylamine (5.0 eq) dropwise. The mixture will become thick.[4] Allow to warm to 0°C over 1 hour.
-
Quench: Add saturated
solution. Extract with DCM. -
Purification: The aldehyde is unstable on silica gel. Use immediately or purify via rapid filtration through a short neutral alumina plug.
Protocol C: N-Debenzylation (Hydrogenolysis)
Objective: Remove the benzyl protecting groups to reveal the primary amine (3-amino-1-propanol derivatives) or secondary amine (mono-debenzylation).
Reagents:
-
Catalyst: 10% Pd/C (10-20 wt% loading)
-
Hydrogen Source:
gas (1-3 atm) or Ammonium Formate -
Solvent: Methanol or Ethanol
Step-by-Step Methodology:
-
Setup: In a Parr shaker or hydrogenation vessel, dissolve the substrate in Methanol.
-
Catalyst: Carefully add 10% Pd/C (wet support recommended to prevent ignition).
-
Reaction: Purge with
, then pressurize with (30-50 psi). Shake/stir at room temperature for 12-24 hours.-
Checkpoint: Monitor consumption of substrate. Mono-debenzyl product appears first, followed by the fully deprotected amine.
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.
-
Isolation: Concentrate the filtrate to obtain the amino-alcohol.
Strategic Application: Pharmacophore Construction
The following diagram illustrates the strategic logic of using this compound to synthesize a generic GPCR ligand pharmacophore.
Figure 1: Strategic reaction pathways for this compound in drug synthesis.
References
-
Synthesis of Aminoacetals and Chlorides: Keglevic, D., & Leonhard, B. (1963). Syntheses of Aminoacetals. Croatica Chemica Acta, 35, 175-183. (Describes chlorination of N,N-disubstituted amino alcohols).
-
Swern Oxidation Mechanism: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
-
General Reactivity of Dibenzylamino Alcohols: PubChem Compound Summary for CID 4437007, this compound.
- Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hydrogenolysis of Benzyl Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of 3-(Dibenzylamino)-1-propanol
Introduction
3-(Dibenzylamino)-1-propanol is a valuable tertiary amino alcohol that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a hydrophilic propanol chain and lipophilic dibenzylamino group, makes it a versatile building block. Notably, derivatives of amino alcohols are crucial in the development of drugs such as selective serotonin-norepinephrine reuptake inhibitors (SNRIs). The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for scalability, safety, and high purity of the final product.
Expertise & Experience: The Rationale Behind the Protocol
The synthesis of this compound proceeds via the N,N-dibenzylation of 3-amino-1-propanol with benzyl chloride. This is a classic nucleophilic substitution reaction. However, scaling up this process presents several challenges that this protocol is designed to address:
-
Control of Over-alkylation: Primary amines can be successively alkylated to form secondary, tertiary, and even quaternary ammonium salts. To favor the desired tertiary amine, precise control of stoichiometry and reaction conditions is crucial. This protocol utilizes a slight excess of the benzylating agent to drive the reaction to completion while minimizing the formation of the quaternary salt by careful monitoring.
-
Choice of Base and Solvent: A suitable base is required to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting further alkylation. An inorganic base like potassium carbonate is chosen for its low cost, ease of handling on a large scale, and good reactivity in this type of transformation.[1] A polar aprotic solvent such as acetonitrile is selected to ensure sufficient solubility of the reactants and to facilitate the SN2 reaction.
-
Exothermic Reaction Management: The N-alkylation reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The protocol specifies controlled addition of the alkylating agent and vigilant temperature monitoring.
-
Work-up and Purification: The purification of the final product on a large scale must be both efficient and economical. This protocol employs a liquid-liquid extraction to remove inorganic salts and water-soluble impurities, followed by vacuum distillation to obtain the high-purity final product.
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to ensure the reliability and reproducibility of the synthesis:
-
In-Process Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the intermediate, 3-(benzylamino)-1-propanol.[2]
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, and the purity can be quantified by GC analysis.
-
Material Quality Control: The purity of the starting materials, 3-amino-1-propanol and benzyl chloride, should be verified before commencing the synthesis, as impurities can affect the reaction outcome and the purity of the final product.
Visualized Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Synthesis Protocol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 3-Amino-1-propanol | 75.11 | 7.51 | 100 | 1.0 |
| Benzyl Chloride | 126.58 | 26.58 | 210 | 2.1 |
| Potassium Carbonate | 138.21 | 30.41 | 220 | 2.2 |
| Acetonitrile | - | 100 L | - | - |
| Ethyl Acetate | - | 150 L | - | - |
| Deionized Water | - | 200 L | - | - |
| Anhydrous Sodium Sulfate | - | 10 kg | - | - |
Equipment:
-
250 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle for the reactor.
-
Vacuum distillation apparatus suitable for large volumes.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood.
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with 3-amino-1-propanol (7.51 kg, 100 mol), potassium carbonate (30.41 kg, 220 mol), and acetonitrile (100 L).
-
Begin stirring the mixture to form a suspension.
-
-
Reaction:
-
Heat the suspension to a gentle reflux (approximately 80-82 °C).
-
Slowly add benzyl chloride (26.58 kg, 210 mol) to the refluxing suspension via the addition funnel over a period of 4-6 hours. The addition should be controlled to maintain a steady reflux and to manage the exotherm.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-18 hours, or until in-process monitoring (TLC or GC) indicates the consumption of starting material and the intermediate, 3-(benzylamino)-1-propanol.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the bulk of the acetonitrile.
-
To the residue, add deionized water (100 L) and ethyl acetate (75 L). Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 37.5 L).
-
Combine all organic layers and wash with brine (50 L).
-
Dry the combined organic layer over anhydrous sodium sulfate (10 kg).
-
Filter off the drying agent and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
-
Purification:
-
Set up the apparatus for vacuum distillation.
-
Transfer the crude oil to the distillation flask.
-
Distill the crude product under high vacuum. The product, this compound, is expected to distill at a temperature range of 150-160 °C at approximately 1 mmHg.
-
Collect the fraction corresponding to the pure product.
-
Expected Yield: 80-90% Purity: >98% (by GC analysis)
Safety Considerations
-
Benzyl Chloride: Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[3][4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn.[6]
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin and eyes.
-
Exothermic Reaction: The reaction is exothermic. Controlled addition of benzyl chloride and careful temperature monitoring are essential to prevent a runaway reaction.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from orgsyn.org.[7]
-
Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. (n.d.). Benchchem. Retrieved from Benchchem.com.[8]
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from researchgate.net.[9]
-
Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals.[10]
-
PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from pubchem.ncbi.nlm.nih.gov.[11]
-
ACS Publications. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.[12]
-
How to use the personal web pages service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from userweb.chem.ox.ac.uk.[13]
-
Google Patents. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof. Retrieved from patents.google.com.[14]
-
Organic Syntheses Procedure. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from orgsyn.org.[15]
-
Google Patents. (n.d.). US2987548A - Preparation of benzylamine. Retrieved from patents.google.com.[16]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from digitalcommons.bridgewater.edu.[17]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from reddit.com.[18]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications.[19]
-
ResearchGate. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from researchgate.net.[1]
-
GOV.UK. (n.d.). Benzyl chloride - Incident management. Retrieved from assets.publishing.service.gov.uk.[6]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from carlroth.com.[20]
-
NOAA. (n.d.). BENZYL CHLORIDE - CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov.[4]
-
INCHEM. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from inchem.org.[5]
-
NJ.gov. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from nj.gov.[3]
-
University of Toronto. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from tspace.library.utoronto.ca.[2]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from sciencemadness.org.[21]
-
ACS Publications. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Retrieved from pubs.acs.org.[22]
-
NIH. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from ncbi.nlm.nih.gov.[23]
-
ResearchGate. (n.d.). N‐Benzylation of various aminoisoquinolines with benzylic alcohols.... Retrieved from researchgate.net.[24]
-
NIH. (n.d.). N-Dealkylation of Amines. Retrieved from ncbi.nlm.nih.gov.[25]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from organic-chemistry.org.[26]
-
ResearchGate. (n.d.). An Expedient Three-Component Synthesis of Tertiary Benzylamines. Retrieved from researchgate.net.[27]
-
ResearchGate. (n.d.). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from researchgate.net.[28]
-
Googleapis.com. (2011). Process for producing highly purified n-propanol by azeotropic distillation. Retrieved from patentimages.storage.googleapis.com.[29]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from borregaard.com.[30]
-
Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from patents.google.com.[31]
-
Google Patents. (n.d.). WO2004076392A1 - Purification of 1,3-propanediol by distillation. Retrieved from patents.google.com.[32]
-
Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol. Retrieved from patents.google.com.[33]
-
Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Retrieved from patents.google.com.[34]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from researchgate.net.[9]
Sources
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- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 33. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 34. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dibenzylamino)-1-propanol
Welcome to the technical support resource for the synthesis of 3-(Dibenzylamino)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights to ensure the integrity and success of your synthesis.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable amino alcohol intermediate in organic synthesis.[1] Its preparation, while seemingly straightforward, is often complicated by the formation of closely related impurities that can be challenging to separate. The nucleophilic nature of the nitrogen atom is central to both the desired reaction and the formation of common side products.
This guide is structured into two main sections, each addressing a primary synthetic strategy. We will explore the potential pitfalls of each method and provide robust, validated solutions in a direct question-and-answer format.
Part 1: Troubleshooting the Direct N-Alkylation Route
Direct N-alkylation of 3-amino-1-propanol with a benzyl halide (e.g., benzyl bromide or chloride) is a common and direct approach. The reaction typically involves a base to neutralize the hydrohalic acid formed during the substitution reaction. However, controlling the extent of alkylation is the critical challenge.
Core Reaction Pathway: Direct N-Alkylation
Caption: N-Alkylation pathway and common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yields are low, and I've isolated a significant amount of 3-(benzylamino)-1-propanol. Why did the reaction stop at the mono-alkylated stage?
Answer: This is a classic case of under-alkylation. Several factors contribute to this issue:
-
Causality (Kinetics & Stoichiometry): The first alkylation (primary to secondary amine) is often faster than the second (secondary to tertiary amine) due to reduced steric hindrance around the nitrogen of the primary amine. If you use a stoichiometric equivalent of only two parts benzyl halide to one part 3-amino-1-propanol, you will likely get a mixture of mono- and di-substituted products. The secondary amine intermediate, 3-(benzylamino)-1-propanol, is itself a nucleophile that competes with the starting material for the alkylating agent.[2][3]
-
Insufficient Base: A suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) is crucial to scavenge the acid (HBr or HCl) produced. Without enough base, the amine reactants will be protonated, forming ammonium salts. These protonated amines are no longer nucleophilic and will not react with the benzyl halide, effectively halting the reaction.[4]
Troubleshooting Protocol:
-
Adjust Stoichiometry: Use a slight excess of the benzyl halide (e.g., 2.2 to 2.5 equivalents) to ensure the full conversion of the mono-alkylated intermediate.
-
Ensure Sufficient Base: Use at least 2.0 equivalents of a powdered, anhydrous base like potassium carbonate for every equivalent of 3-amino-1-propanol. This ensures the amine remains deprotonated and reactive.
-
Monitor the Reaction: Track the disappearance of the mono-alkylated intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Do not quench the reaction until this intermediate is consumed.
Question 2: My final product is a viscous oil or a solid that is highly soluble in water but insoluble in common organic solvents like ethyl acetate or hexanes. What is this substance?
Answer: You have most likely formed a tribenzyl(3-hydroxypropyl)ammonium halide, which is a quaternary ammonium salt. This is a result of over-alkylation.
-
Causality (Nucleophilicity): The desired tertiary amine product, this compound, is still nucleophilic. It can react with a third equivalent of the benzyl halide in a process known as quaternization.[5][6][7] Because the resulting product is an ionic salt, its physical properties (high polarity, water solubility, low volatility) are drastically different from the desired tertiary amine.[6] This reaction is often irreversible under typical conditions.
Troubleshooting Protocol:
-
Control Stoichiometry: Avoid using a large excess of the benzyl halide. A slight excess (2.2 equivalents) is often sufficient. If over-alkylation persists, try using a stoichiometric amount (2.0 equivalents) and accept a small amount of under-alkylation, which is easier to separate.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to 50°C). Higher temperatures can accelerate the rate of quaternization.
-
Slow Addition: Add the benzyl halide dropwise to the reaction mixture over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine over the tertiary amine product.
Part 2: Troubleshooting the Reductive Amination Route
Reductive amination is a powerful alternative that involves reacting 3-amino-1-propanol with two equivalents of benzaldehyde to form an intermediate imine/enamine, which is then reduced in situ to the final tertiary amine. This method avoids the use of alkyl halides and the risk of quaternization.
Core Reaction Pathway: Reductive Amination
Caption: Reductive amination pathway and a key side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My NMR spectrum shows signals consistent with benzyl alcohol, and my yield of the desired product is lower than expected. What is causing this?
Answer: The formation of benzyl alcohol indicates that your reducing agent is directly reducing the benzaldehyde starting material before it can effectively react with the amine.
-
Causality (Reactivity of Reducing Agents): The key to successful reductive amination is the choice of reducing agent.[8][9] Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce aldehydes. The desired reaction requires the formation of an iminium ion, which is then reduced. If the aldehyde is reduced first, it is consumed, leading to lower yields and the formation of benzyl alcohol as a major byproduct.[10]
-
Reaction Conditions (pH): Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the conditions are too acidic, the starting amine can be protonated, reducing its nucleophilicity.
Troubleshooting Protocol:
-
Use a Selective Reducing Agent: The preferred reagent for this transformation is sodium triacetoxyborohydride [NaBH(OAc)₃]. It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[8] Sodium cyanoborohydride (NaBH₃CN) is another classic choice for its selectivity, but is highly toxic.
-
Optimize the Order of Addition: Add the amine and aldehyde to the solvent first and stir for a period (e.g., 30-60 minutes) to allow for the formation of the imine/iminium ion equilibrium before adding the reducing agent.
-
Solvent Choice: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Using an alcohol solvent like methanol can lead to the formation of acetals with the benzaldehyde and can also affect the reactivity of the borohydride reagent.
Part 3: Purification Strategies
Effective purification is critical for obtaining high-purity this compound. The choice of method depends on the primary impurities present.
Summary of Common Side Products and Properties
| Side Product | Synthetic Route | Relative Polarity (TLC) | Key Differentiator |
| 3-(Benzylamino)-1-propanol | N-Alkylation | More polar than product | Basic; contains N-H bond |
| Quaternary Ammonium Salt | N-Alkylation | Very polar (baseline) | Ionic; water-soluble |
| Benzyl Alcohol | Reductive Amination | Less polar than product | Neutral; no nitrogen |
| Benzaldehyde | Reductive Amination | Non-polar | Neutral; carbonyl group |
Purification Workflow: A Decision Guide
Caption: Decision tree for selecting a purification method.
Protocol: Acid-Base Extraction
This technique is highly effective for separating the basic amine product from neutral (benzyl alcohol, benzaldehyde) or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amines (desired product and mono-alkylated byproduct) will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salts, causing the free amines to precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture.
Note: This method will not separate the desired dibenzyl product from the under-alkylated monobenzyl byproduct. If both are present, silica gel chromatography is required.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Synthesis of Amines. (2024). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. (2020). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Chemguide. Preparation of amines. [Link]
- Le-Masurier, S. et al. (2001). J. Med. Chem., 44(8), 1267–1274. (Illustrates the use of related structures in drug development, highlighting the importance of the compound class). Note: A specific synthesis paper for this exact molecule may not be readily available, but the principles are based on standard, well-documented organic reactions.
-
Wikipedia. Quaternary ammonium cation. [Link]
-
ACS Publications. Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. J. Org. Chem. 1974, 39, 16, 2413–2414. [Link]
-
ChemistryStudent. Producing Secondary and Tertiary Amines. [Link]
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 3-(Dibenzylamino)-1-propanol
Current Status: Operational Subject: Chromatography Method Development & Troubleshooting for Lipophilic Amino Alcohols Case ID: 3-DBAP-PUR-001
Diagnostic Hub: Identify Your Issue
Select the symptom that best matches your current experimental failure.
| Symptom | Likely Root Cause | Immediate Action |
| Broad, tailing peaks (Streaking) | Uncapped silanol activity (Acid-Base interaction). | Add 1-3% Triethylamine (TEA) to mobile phase. |
| Compound stays at baseline | Solvent system too non-polar or amine salt formation. | Switch to DCM/MeOH or add NH₄OH . |
| Product co-elutes with impurities | Change selectivity: Swap EtOAc for Toluene or use Basic Alumina . | |
| White solid in fractions after drying | Residual Triethylammonium salts. | Perform Bicarbonate wash or Azeotrope with Toluene. |
Method Development: The "Gold Standard" Protocol
Compound Analysis:
-
Target: 3-(Dibenzylamino)-1-propanol[1]
-
Properties: Tertiary amine (Basic, pKa ~10), Primary Alcohol (Polar), Dibenzyl tail (UV Active, Lipophilic).
-
Challenge: The basic nitrogen interacts strongly with acidic silanols (
) on standard silica, causing severe peak broadening (tailing) and loss of resolution.[2]
Phase A: Mobile Phase Optimization
Do not attempt purification without a modifier. The basicity of the dibenzylamino group requires "silanol shielding."
Recommended Solvent Systems:
-
Primary Choice (Cost-Effective): Hexanes / Ethyl Acetate + 1% Triethylamine (TEA) .
-
Secondary Choice (High Polarity): Dichloromethane (DCM) / Methanol + 1% Ammonium Hydroxide (aq) .
TLC Screening Protocol:
-
Prepare a TLC chamber with Hexane:EtOAc:TEA (80:19:1).
-
Spot the crude mixture.
-
Target
: 0.25 - 0.35.
Phase B: Column Execution (Flash Chromatography)
Step 1: Column Pre-treatment (Critical) Standard silica is acidic.[4] You must neutralize the column bed before loading your sample.
-
Action: Flush the column with 2-3 Column Volumes (CV) of the starting mobile phase containing the amine modifier (e.g., 1% TEA in Hexane).
-
Why? This saturates the active silanol sites with TEA, preventing your product from sticking irreversibly.
Step 2: Sample Loading
-
Method: Dry loading is preferred for viscous amino alcohols.
-
Protocol: Dissolve crude oil in minimal DCM. Add silica (ratio 1:2 crude:silica). Evaporate to a free-flowing powder. Load this powder on top of the pre-equilibrated column.
Step 3: Elution Gradient
-
Isocratic Hold: 0-2 CVs at 5% EtOAc (with 1% TEA).
-
Gradient: 5% to 40% EtOAc (with 1% TEA) over 15 CVs.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Caption: Decision tree for optimizing stationary phase and mobile phase modifiers based on TLC behavior.
Troubleshooting & FAQs
Q1: I used TEA, but my product is contaminated with a white solid/salt. How do I remove it?
Diagnosis: This is residual Triethylammonium salt (e.g., TEA[5]·HCl) or silica leached by the base. The Fix:
-
Azeotrope Method: Dissolve the fraction in Toluene and rotovap. Repeat 3x. Toluene forms an azeotrope with TEA, helping to pull it off.
-
Bicarbonate Wash: Dissolve the product in EtOAc or DCM. Wash with saturated aqueous NaHCO₃ . The basic wash ensures the TEA is in its free-base form (volatile) and removes any salts into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.[6]
Q2: Can I use Ammonia instead of TEA?
Answer: Yes, but miscibility is the limit.
-
DCM/MeOH: Use 1% concentrated aqueous
. It is miscible in this polar system. -
Hexane/EtOAc: Do NOT use aqueous ammonia; it will not mix. Instead, bubble anhydrous
gas into the solvent or stick to TEA.
Q3: My crude is very dark/tarry. Should I use a guard column?
Answer: Yes. Amino alcohols synthesized via benzyl chloride alkylation often contain polymerized benzyl byproducts. Use a "flash plug" : a short, wide pad of silica (2-3 cm) loaded with the crude. Flush with 10% EtOAc/Hexane to remove non-polar tars, then flush with 100% EtOAc (with TEA) to collect the amine. Then proceed to the main column.
Q4: Why not use C18 (Reverse Phase)?
Answer: You can, but it requires pH adjustment.
At neutral pH (water/acetonitrile), the amine is protonated (
Reference Data
Table 1: Mobile Phase Modifier Compatibility
| Base Modifier | Compatible Solvents | Removal Difficulty | Best For |
| Triethylamine (TEA) | Hexane, EtOAc, DCM, CHCl₃ | Moderate (Boiling Point 89°C) | General Purpose |
| Ammonium Hydroxide (28%) | DCM, MeOH, Water | Easy (Volatile) | Polar/DCM systems |
| Diethylamine (DEA) | Hexane, EtOAc | Moderate | Alternative if TEA fails |
Mechanism of Action: Silanol Blocking
The following diagram explains why you must use a modifier.
Caption: Mechanistic view of how Triethylamine (TEA) competitively binds to acidic silanols, allowing the target amine to elute without tailing.
References
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification & Safety Data. Retrieved from
-
ResearchGate. (2014). Discussion: When basification of silica gel is required before using Column chromatography? Retrieved from
Sources
optimizing temperature and pressure for reactions with 3-(Dibenzylamino)-1-propanol
Executive Summary & Molecule Profile
3-(Dibenzylamino)-1-propanol is a deceptively simple amino-alcohol linker. While the propyl chain appears chemically inert, the interplay between the nucleophilic tertiary amine and the terminal alcohol creates a "bifunctional trap" during activation.
Key Reactivity Profile:
-
The "Azetidinium Trap": The most frequent failure mode in substitution reactions (converting -OH to -Cl/-Br/-OTs) is the intramolecular cyclization to form a quaternary azetidinium salt, rather than the desired linear alkyl halide.
-
Reductive Stability: The bulky dibenzyl groups require specific pressure/temperature thresholds for removal (hydrogenolysis) without saturating the aromatic rings.
-
Oxidative Sensitivity: Conversion to the aldehyde requires strict cryogenic control to prevent
-elimination or N-oxide formation.
This guide provides optimized protocols for these three critical workflows.
Module A: Nucleophilic Substitution (Halogenation)
Objective: Converting the alcohol to a chloride/bromide without cyclization.
The Mechanism: Neighboring Group Participation (NGP)
When you activate the hydroxyl group (e.g., with Thionyl Chloride or Mesyl Chloride), the nitrogen lone pair is spatially positioned to attack the
Optimized Protocol: Chlorination with Thionyl Chloride ( )
| Parameter | Optimized Value | Rationale |
| Solvent | DCM or Chloroform | Non-nucleophilic; good solubility for the amine salt. |
| Temperature (Addition) | -5°C to 0°C | Critical to suppress the kinetic rate of intramolecular N-attack. |
| Temperature (Reaction) | Max 40°C | Higher temps favor cyclization. |
| Reagent Stoichiometry | 1.1 - 1.2 eq | Excess leads to difficult workups; insufficient leads to mixed anhydrides. |
| Base Additive | None (Self-scavenging) | The amine moiety will capture HCl. Adding external base (TEA) increases free amine concentration, promoting cyclization. |
Step-by-Step Workflow
-
Dissolution: Dissolve this compound (1.0 eq) in dry DCM (0.5 M concentration).
-
Conversion to Salt: Crucial Step. Bubble dry HCl gas or add 1.0 eq of HCl/Ether before adding thionyl chloride. Converting the free amine to the hydrochloride salt (
) removes the lone pair, shutting down the Azetidinium pathway. -
Activation: Cool to 0°C. Add
(1.2 eq) dropwise over 30 mins. -
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Workup: Quench with saturated
(cold). Extract immediately. Do not let the free amine sit in the organic phase for prolonged periods, as it may slowly cyclize.
Visualization: The Azetidinium Trap
Caption: Pathway divergence. Pre-forming the HCl salt (Green path) prevents the intramolecular cyclization (Red path).
Module B: Hydrogenolysis (Debenzylation)
Objective: Removing benzyl groups to yield 3-amino-1-propanol.
The Challenge: Catalyst Poisoning
Dibenzylamines are bulky and coordinate strongly to Palladium (Pd) surfaces, often poisoning the catalyst. Increasing temperature to compensate often leads to ring hydrogenation (forming cyclohexylmethyl derivatives) rather than cleavage.
Optimized Protocol: Pearlman’s Catalyst or Pd/C
| Parameter | Optimized Value | Rationale |
| Catalyst | 20% Pd(OH) | More active than standard Pd/C for stubborn N-benzyl groups. |
| Pressure | 3 - 5 bar (45-75 psi) | Moderate pressure forces turnover without requiring excessive heat. |
| Temperature | 50°C - 60°C | Threshold: >70°C risks aromatic ring saturation. |
| Solvent | MeOH or EtOH + Acetic Acid | Protic solvents are required. Acetic acid (1-2 eq) protonates the amine product, preventing it from binding/poisoning the Pd surface. |
Troubleshooting Guide for Stalling Reactions
-
Symptom: Reaction stops at 50% conversion (Mono-benzyl amine).
-
Fix: Filter the reaction mixture to remove the "poisoned" catalyst. Add fresh catalyst and restart. Do not just add more catalyst to the existing sludge.
-
Fix: Ensure 1.1 eq of acid (HCl or AcOH) is present.
Module C: Oxidation (Swern Protocol)
Objective: Synthesis of 3-(Dibenzylamino)propanal.
The Challenge: Temperature Sensitivity
Amino-aldehydes are notoriously unstable. At temperatures > -50°C during activation, the intermediate can undergo Pummerer rearrangement or
Optimized Protocol
-
Activation: Oxalyl Chloride (1.1 eq) + DMSO (2.2 eq) in DCM at -78°C .
-
Addition: Add substrate (dissolved in DCM) slowly. Internal temp must not rise above -70°C.
-
Aging: Stir at -78°C for 45 mins.
-
Base: Add
(5 eq) at -78°C. -
Warming: Allow to warm to 0°C (not RT) and quench immediately with phosphate buffer (pH 7).
Troubleshooting & FAQs
Q1: I tried to make the chloride using
Q2: During hydrogenolysis, I see a new peak with M+6 mass. What happened? A: You have saturated one of the benzyl rings, forming a cyclohexylmethyl group. This occurs when the temperature is too high (>60°C) or the catalyst is too active (e.g., PtO2 instead of Pd/C). Lower the temperature and increase pressure to compensate for rate.
Q3: Can I use Jones Reagent (CrO3) for the oxidation? A: No. Jones reagent is highly acidic and oxidative. It will likely salt out the amine (making it insoluble/unreactive) or oxidize the amine to an N-oxide. Stick to Swern or TPAP/NMO oxidations.
References
-
Azetidinium Formation Mechanism
- Organic Syntheses, Coll. Vol. 4, p.333 (1963); Vol. 33, p.32 (1953).
-
Hydrogenolysis of N-Benzyl Groups
- Kappe, C. O., et al. "Continuous Hydrogenolysis of N-Diphenylmethyl Groups." Organic Process Research & Development, 2019.
-
General Reactivity of Amino Alcohols
- Couturier, M., et al. "Palladium-Catalyzed Hydrogenolysis of N-Benzyl Groups." Organic Process Research & Development, 2002, 6(1), 42–48.
Technical Support Center: Troubleshooting 3-(Dibenzylamino)-1-propanol
Topic: Troubleshooting Low Conversion Rates & Side Reactions CAS: 3161-51-1 | Formula: C₁₇H₂₁NO[1][2]
Welcome from the Senior Application Scientist
You are likely reading this because your reaction with 3-(Dibenzylamino)-1-propanol is stalling, disappearing, or yielding a fraction of the expected product.
In my experience supporting drug development workflows, this molecule is a "silent killer" of yields.[1][2] It appears to be a simple primary alcohol, but the dibenzylamino moiety at the
The most common reason for "low conversion" with this scaffold is not that the starting material is unreactive, but that it is reacting too well—just not in the way you intended. Specifically, the formation of azetidinium salts (via intramolecular cyclization) is the primary failure mode, often misdiagnosed as low conversion because the water-soluble byproduct is lost during aqueous workup.
This guide breaks down the causality of these failures and provides self-validating protocols to fix them.
Part 1: The "Azetidinium Trap" (Critical Failure Mode)
If you are attempting to activate the alcohol (Mesylation, Tosylation, Halogenation) and your yield is low, you are likely triggering the 4-exo-tet cyclization .
The Mechanism
Once the hydroxyl group is converted to a leaving group (LG = OMs, OTs, Cl, Br), the tertiary amine—despite the steric bulk of the benzyl groups—acts as an internal nucleophile. It attacks the
Visualizing the Trap
Figure 1: The kinetic competition between desired substitution and intramolecular cyclization.
Diagnostic Checklist
| Observation | Diagnosis |
| TLC: Spot stays at baseline or disappears.[1][2] | Azetidinium formation (highly polar salt).[1][2] |
| Workup: Mass balance is low (<20%). | The salt washed out in the aqueous layer. |
| NMR: New peaks in aliphatic region, loss of symmetry.[1][2] | Ring strain shifts protons on the propyl chain.[2] |
Part 2: Troubleshooting Protocols
Scenario A: Activation of the Alcohol (Ms/Ts/Cl)
Goal: Convert alcohol to a leaving group without cyclization.
The Fix: Protonation Strategy The amine cannot act as a nucleophile if it is protonated. You must lock the nitrogen lone pair before and during the activation step.
Optimized Protocol (Mesylation):
-
Base Control: Do NOT use excess Triethylamine (TEA) or Pyridine initially.[1][2]
-
Step 1: Dissolve substrate in DCM. Add 1.1 eq of Methanesulfonic acid (MsOH) to generate the ammonium salt in situ.
-
Step 2: Add excess Methanesulfonyl chloride (MsCl) (1.5 eq).[1][2]
-
Step 3: slowly add TEA (2.5 eq) at -10°C .
-
Why? You want the base to deprotonate the alcohol (for reaction with MsCl) but you want to keep the local concentration of free amine low.
-
-
Immediate Quench: Do not let the mesylate sit. React it immediately with your next nucleophile.[1][2]
Scenario B: Oxidation to Aldehyde
Goal: Swern or Dess-Martin oxidation without N-oxide formation.[1][2]
The Fix: Buffered Conditions The tertiary amine can be oxidized to an N-oxide, or it can coordinate with the chromium/iodine species, killing the catalyst.
| Method | Risk | Modification |
| Swern | High (Amine interferes with intermediate) | Keep T < -60°C. Use excess DMSO (4 eq) to ensure activation.[1][2] |
| PCC/Jones | Do Not Use | Acidic chromium creates insoluble gums with the amine.[2] |
| Dess-Martin (DMP) | Moderate | Add NaHCO₃ (5 eq) to the reaction mixture to buffer acidic byproducts. |
| TPAP/NMO | Recommended | Mildest method.[1][2] Use Tetrapropylammonium perruthenate (5 mol%) + NMO.[1][2] |
Scenario C: Synthesis of Starting Material
Goal: Making this compound from 3-amino-1-propanol. Issue: Poly-alkylation or difficult purification.
The Fix: Reductive Amination Do not use Benzyl Bromide (BnBr) + Base.[1][2] This leads to mixtures of mono-Bn, di-Bn, and O-alkylation.[1][2]
-
Protocol: React 3-amino-1-propanol with Benzaldehyde (2.2 eq) followed by Sodium Triacetoxyborohydride (STAB).
-
Purification: The product tails on silica.[2] Add 1% Triethylamine to your eluent (Hexane/EtOAc) to sharpen the peaks.[2]
Part 3: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for common failure modes.
Frequently Asked Questions (FAQ)
Q: Can I isolate the Mesylate/Tosylate of this compound? A: It is highly risky.[1][2] The mesylate is chemically unstable due to the internal nucleophile. We recommend a telescoped (one-pot) process where the mesylate is generated and immediately reacted with the next nucleophile without isolation. If isolation is necessary, keep it cold (0°C) and use it within hours.[1][2]
Q: My product is stuck in the aqueous layer. How do I get it out? A: If you formed the azetidinium salt, it is very difficult to reverse. However, if your product is simply the protonated amine salt (hydrochloride), adjust the aqueous layer to pH 10-11 using NaOH or Na₂CO₃, then extract with DCM. The free base is lipophilic and will migrate to the organic layer.
Q: Why does the reaction turn black during Swern oxidation? A: This usually indicates the decomposition of the alkoxysulfonium intermediate, often triggered if the temperature rises above -60°C. The tertiary amine can catalyze this decomposition. Ensure your internal temperature probe reads <-70°C during the addition of TEA.[1]
References
-
Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1][2]
- Context: Authoritative review on the formation of azetidinium ions
-
Stahl, S. S., et al. (2011).[1][2][3] Aerobic Oxidation of Primary Alcohols.[1][2][3] Journal of the American Chemical Society.[3]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4437007, this compound.[1][2]
-
Master Organic Chemistry. (2015). Tosylates and Mesylates.[1][2][5][6]
Sources
- 1. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. 3-(二苄氨基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
preventing oxidation of 3-(Dibenzylamino)-1-propanol during storage
Welcome to the technical support center for 3-(Dibenzylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidative degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by maintaining the stability of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound is an amino alcohol containing a tertiary amine with two benzyl groups and a primary alcohol. Its susceptibility to oxidation stems from two primary structural features:
-
Benzylic Hydrogens: The hydrogens on the carbon atoms attached to the nitrogen and the phenyl groups (the benzylic positions) are activated. They can be abstracted by radicals, initiating oxidative degradation.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom can be a target for oxidizing agents.
-
Primary Alcohol: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.
Q2: What are the visible signs of degradation in my sample of this compound?
While the pure compound is a liquid, observable changes that may indicate degradation include:
-
Color Change: A noticeable shift from a colorless or pale yellow to a darker yellow or brown hue can be a sign of oxidation product formation.
-
Change in Viscosity: Significant changes in the viscosity of the liquid could indicate polymerization or the formation of degradation products with different physical properties.
-
Precipitate Formation: The appearance of solid material in the liquid can be a sign of insoluble degradation products.
Q3: What are the likely oxidative degradation pathways for this compound?
The oxidative degradation of this compound can proceed through several pathways, primarily involving the dibenzylamine and the propanol moieties. The two main degradation routes are:
-
Oxidative N-Debenzylation: This is a common degradation pathway for N-benzyl amines. The benzylic C-H bond is weak and susceptible to radical abstraction. This can lead to the cleavage of one or both benzyl groups, forming benzaldehyde and the corresponding mono- or de-benzylated amine. Benzaldehyde can be further oxidized to benzoic acid.
-
Oxidation of the Alcohol Group: The primary alcohol can be oxidized to 3-(dibenzylamino)propanal and subsequently to 3-(dibenzylamino)propanoic acid.
These pathways can occur concurrently, leading to a complex mixture of degradation products.
Troubleshooting Guide: Storage and Handling
Issue: My sample of this compound shows signs of degradation upon receipt or after a short storage period.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Improper Storage Temperature | Elevated temperatures can accelerate oxidative processes. | Store the compound at the recommended temperature, typically 2-8°C. For long-term storage, consider storage at -20°C. |
| Exposure to Air (Oxygen) | Oxygen is a key reactant in the oxidation of both the amine and alcohol functionalities. | Store the compound under an inert atmosphere such as argon or nitrogen. Use containers with airtight seals. For frequent use, consider aliquoting the sample into smaller, single-use vials. |
| Exposure to Light | UV light can provide the energy to initiate radical chain reactions, leading to oxidation. | Store the compound in an amber vial or a container that is protected from light. |
| Contamination with Oxidizing Agents | Trace amounts of metal ions or other oxidizing impurities can catalyze degradation. | Ensure that all containers and handling equipment are scrupulously clean and free of potential contaminants. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
-
Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Airtight Seal: Use a vial with a PTFE-lined cap to ensure an airtight seal. For long-term storage, consider sealing the vial with paraffin film.
-
Light Protection: Store the vial in a dark location or wrap it in aluminum foil to protect it from light.
-
Temperature Control: Place the sealed and protected vial in a refrigerator at 2-8°C. For extended storage (months to years), a freezer at -20°C is recommended.
Protocol 2: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and semi-quantifying the parent compound and its potential volatile degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
If the sample is viscous or contains particulates, it may be necessary to filter it through a 0.45 µm PTFE syringe filter.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-450 m/z.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Look for the presence of peaks corresponding to potential degradation products such as benzaldehyde, benzoic acid, and 3-(benzylamino)-1-propanol. Compare their mass spectra with a library (e.g., NIST) for confirmation.
-
Protocol 3: Monitoring Degradation with ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the degradation of this compound as it provides structural information about the parent compound and its degradation products.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Parent Compound: Identify the characteristic peaks for this compound, including the singlets for the benzylic protons and the multiplets for the propyl chain.
-
Degradation Products:
-
Benzaldehyde: Look for a new singlet around 10 ppm.
-
Benzoic Acid: A broad singlet above 10 ppm may appear.
-
N-Debenzylation: The appearance of new signals in the aromatic and aliphatic regions corresponding to the mono-benzylated or fully debenzylated amine.
-
Alcohol Oxidation: The appearance of an aldehyde proton around 9.5-10 ppm for 3-(dibenzylamino)propanal.
-
-
Preventative Measures: Use of Antioxidants
For applications where the compound may be exposed to air or other oxidative conditions, the addition of an antioxidant can be beneficial.
Antioxidant Selection:
-
Radical Scavengers: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger that can inhibit the initiation of oxidative chain reactions. It is generally used at low concentrations (0.01-0.1%).
-
Reducing Agents: For some applications, a small amount of a reducing agent like ascorbic acid could be considered, but compatibility with downstream reactions must be evaluated.
Procedure for Adding an Antioxidant:
-
Determine the appropriate concentration of the antioxidant needed.
-
If the antioxidant is a solid, dissolve it in a small amount of a compatible solvent before adding it to the this compound.
-
Ensure thorough mixing.
-
Store the stabilized solution according to the recommended storage protocol.
References
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.Organic Letters.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation.Master Organic Chemistry.
- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.MDPI.
- Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.ResearchGate.
- A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
- NMR reaction monitoring robust to spectral distortions.ChemRxiv.
- Applications of NMR in Pharmaceutical Analysis.Moravek.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
Validation & Comparative
Navigating the Landscape of Organic Bases: A Comparative Guide to 3-(Dibenzylamino)-1-propanol
In the intricate world of organic synthesis, the choice of a tertiary amine base is a critical decision that can profoundly influence reaction outcomes, dictating everything from yield and purity to the suppression of unwanted side reactions. While stalwarts like triethylamine (TEA) and diisopropylethylamine (DIPEA) are ubiquitous in the modern laboratory, the discerning chemist understands that a one-size-fits-all approach is seldom optimal. This guide offers an in-depth comparison of 3-(Dibenzylamino)-1-propanol, a versatile amino alcohol, with other commonly employed tertiary amine bases, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate tool for their synthetic challenges.
The Anatomy of a Tertiary Amine Base: More Than Just a Proton Scavenger
Tertiary amines are cornerstone reagents in organic chemistry, primarily functioning as Brønsted-Lowry bases to neutralize acids generated during a reaction, thereby driving equilibria and preventing the degradation of acid-sensitive materials. Their utility, however, is nuanced, governed by a delicate interplay of basicity, steric hindrance, and nucleophilicity. An ideal base is often one that is a strong proton acceptor but a poor nucleophile, a characteristic dictated by the steric bulk around the nitrogen atom.
This compound emerges as a compelling alternative in this space. Structurally, it features a tertiary amine core flanked by two benzyl groups and a propanol tail. This unique architecture imparts a distinct set of physicochemical properties that differentiate it from more conventional bases.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a tertiary amine base is fundamentally linked to its structural and electronic properties. The pKa of the conjugate acid is a direct measure of the amine's basicity—the higher the pKa, the stronger the base.[1] Steric hindrance, a consequence of the size of the substituents on the nitrogen atom, determines its nucleophilicity; greater bulk impedes the amine from participating in undesired nucleophilic substitution reactions.[2]
| Base | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (pKaH) | Key Features |
| This compound | (C₆H₅CH₂)₂N(CH₂)₃OH | 255.35 | ~314 (Predicted) | ~9.5-10.5 (Estimated) | High boiling point; two bulky benzyl groups provide significant steric shielding; hydroxyl group can influence solubility and interactions. |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | 101.19[3] | 89.5[4] | 10.75[1][3][5] | Cost-effective; relatively low steric hindrance, can act as a nucleophile.[4] |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 129.24 | 126-127 | 11.44[6] | Highly hindered (non-nucleophilic); slightly stronger base than TEA.[7] |
| N-Methylmorpholine (NMM) | O(CH₂CH₂)₂NCH₃ | 101.15[8] | 115-116[8][9] | 7.38[8][9] | Less basic, useful for base-sensitive reactions; cyclic structure provides moderate steric hindrance.[10] |
Table 1: Comparative physicochemical properties of this compound and other common tertiary amine bases.
As the data indicates, this compound possesses a high boiling point, which is advantageous for reactions conducted at elevated temperatures and simplifies its removal via aqueous extraction rather than evaporation. Its two benzyl groups offer substantial steric bulk, positioning it as a non-nucleophilic base, conceptually similar to DIPEA.
Steric Hindrance: A Visual and Conceptual Analysis
The concept of steric hindrance is central to the strategic selection of a tertiary amine base. Bases with minimal steric shielding, like TEA, can sometimes participate in the reaction as a nucleophile, leading to the formation of undesired byproducts through acylation or alkylation of the amine itself.[4] Highly hindered bases, often referred to as "proton sponges," are designed to be too bulky to approach an electrophilic center, restricting their reactivity to proton abstraction.
The diagram above illustrates the relative steric bulk around the central nitrogen atom. The two large benzyl groups of this compound and the two isopropyl groups of DIPEA provide significant steric shielding compared to the ethyl groups of TEA, thereby minimizing their nucleophilicity.
Performance in Acylation Reactions: A Case Study
Acylation, particularly the formation of esters from alcohols and acyl chlorides, is a fundamental transformation where the choice of base is paramount. The base is required to neutralize the HCl generated in situ. However, if the base is sufficiently nucleophilic, it can compete with the alcohol in reacting with the acyl chloride, reducing the yield of the desired ester.
Here, we analyze the performance of this compound in a representative acylation reaction and compare it with TEA and DIPEA based on established chemical principles and literature precedents.
Reaction: Benzoylation of a secondary alcohol (1-phenylethanol)
Expected Outcomes and Mechanistic Rationale:
-
With this compound: High yield of the ester is expected. The significant steric hindrance from the two benzyl groups prevents the nitrogen atom from attacking the electrophilic carbonyl carbon of benzoyl chloride. Its role is effectively limited to that of a proton scavenger, efficiently neutralizing the generated HCl.
-
With Triethylamine (TEA): A good to high yield is possible, but the potential for side reactions is higher. TEA is less sterically hindered and can be acylated by benzoyl chloride to form the corresponding acylammonium salt. While this is often a reversible process, it can consume the base and acylating agent, potentially lowering the overall yield, especially with highly reactive acylating agents.[11]
-
With Diisopropylethylamine (DIPEA): A high yield is expected. DIPEA is the archetypal non-nucleophilic base for such transformations.[11] Its bulky isopropyl groups provide excellent steric shielding, making it an excellent choice for preventing side reactions.[4]
The performance of this compound is anticipated to be comparable to that of DIPEA, offering the benefits of a non-nucleophilic base with the added feature of a high boiling point, which can be advantageous for process safety and workup procedures.
Featured Experimental Protocol: Acylation of 1-Phenylethanol
This protocol provides a detailed methodology for the benzoylation of 1-phenylethanol, which can be adapted to compare the efficacy of this compound with other tertiary amine bases.
Materials:
-
1-Phenylethanol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add this compound (1.2 eq) to the stirred solution. Subsequently, add benzoyl chloride (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution (to remove the protonated amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-phenylethyl benzoate.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The success of this protocol is validated by monitoring the reaction to completion via TLC and confirming the structure of the isolated product through spectroscopic methods. Comparing the isolated yields when using different bases under identical conditions provides a direct, quantitative measure of their relative performance.
Conclusion: Selecting the Right Tool for the Job
The selection of a tertiary amine base is a strategic decision that requires careful consideration of basicity, steric hindrance, and practical factors like boiling point and cost.
-
Triethylamine (TEA) remains a workhorse for many applications due to its low cost and sufficient basicity, but its potential for nucleophilic side reactions must be considered.
-
Diisopropylethylamine (DIPEA) offers a superior profile when non-nucleophilicity is critical, albeit at a higher cost.
-
N-Methylmorpholine (NMM) provides a milder basicity, which is beneficial for reactions involving base-sensitive functional groups.[10]
-
This compound presents itself as a highly valuable alternative, combining the desirable non-nucleophilic character of a sterically hindered amine with a high boiling point and unique solubility properties conferred by its hydroxyl group. It is an excellent candidate for reactions requiring a strong, non-nucleophilic base at ambient or elevated temperatures, where ease of removal by extraction is preferred over distillation.
By understanding the distinct advantages offered by each base, researchers can make more informed decisions, leading to optimized reaction conditions, higher yields, and improved purity in their synthetic endeavors.
References
-
Wikipedia. Triethylamine. [Link]
-
vCalc. pKa of Triethylamine. (2021-08-10). [Link]
-
Chegg.com. Solved Triethylamine (C6H15 N) is a commonly used base in. (2023-05-20). [Link]
-
ResearchGate. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. (2020-08-05). [Link]
-
WordPress.com. Custom N-Methylmorpholine Introduction. (2016-12-01). [Link]
-
Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?. (2022-05-27). [Link]
-
Wikipedia. N-Methylmorpholine. [Link]
-
Ataman Chemicals. N-Methylmorpholine. [Link]
-
ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. (2018-06-30). [Link]
-
Wikipedia. Steric effects. [Link]
-
Himate. How to choose TEA&DIPEA. (2022-05-27). [Link]
Sources
- 1. pKa of Triethylamine [vcalc.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 5. Solved Triethylamine (C6H15 N) is a commonly used base in | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 8. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 9. atamankimya.com [atamankimya.com]
- 10. wellselevator.wordpress.com [wellselevator.wordpress.com]
- 11. researchgate.net [researchgate.net]
Beyond the CoA: Benchmarking 99% Pure 3-(Dibenzylamino)-1-propanol in API Synthesis
Topic: Certificate of Analysis for 99% Pure 3-(Dibenzylamino)-1-propanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The Hidden Variables in Linker Chemistry
In pharmaceutical synthesis, This compound (CAS 3161-51-1) serves as a critical N-protected linker.[1][2] It is the precursor of choice for introducing the 3-aminopropyl moiety into neuroactive small molecules and lipid nanoparticles (LNPs) while keeping the amine masked by robust benzyl groups.
While many suppliers offer "Technical Grade" (95-97%) options, the difference in purity is not merely a matter of yield—it is a matter of reaction trajectory . This guide objectively compares the performance of 99% High-Purity this compound against standard alternatives, demonstrating why the "last 2%" of purity dictates the success of downstream activation steps (e.g., chlorination or tosylation).[1]
The Gold Standard: Deconstructing the 99% CoA
A Certificate of Analysis (CoA) for pharmaceutical intermediates must be read as a risk assessment document. Below is the comparative specification for High-Purity (99%) versus Standard Grade (95-97%).
Table 1: Critical Specification Comparison
| Parameter | High-Purity Grade (99%) | Standard Grade (95-97%) | Impact on Downstream Synthesis |
| Assay (GC/Titration) | ≥ 99.0% | 95.0% - 97.0% | Lower purity requires harsh purification (distillation) of the final product, often degrading heat-sensitive amines.[1][2] |
| Appearance | Clear, colorless to pale yellow liquid | Yellow to amber/brown liquid | Color indicates oxidation (N-oxide formation) or trace conjugated impurities that can poison metal catalysts (Pd/C).[1][2] |
| Water Content (KF) | ≤ 0.10% | Often ≤ 0.50% or Not Listed | Critical: Excess water hydrolyzes activation reagents (SOCl₂, TsCl), leading to incomplete conversion.[1][2] |
| Monobenzyl Impurity | ≤ 0.10% | 1.0% - 3.0% | Critical: Secondary amines react faster than the alcohol in many couplings, creating irreversible byproducts.[1][2] |
| Benzyl Chloride | Not Detectable | < 0.5% | Genotoxic impurity; must be purged before GMP steps.[1][2] |
Comparative Analysis: The Cost of Impurities
The true value of the 99% grade is revealed during the activation step . A common workflow involves converting the alcohol to an alkyl chloride using Thionyl Chloride (SOCl₂), followed by nucleophilic substitution.[3]
Performance Metric 1: The "Water Effect" on Activation
-
Scenario: Reaction with Thionyl Chloride (SOCl₂) to form 3-(Dibenzylamino)propyl chloride.[1]
-
Standard Grade (0.5% Water): The water reacts violently with SOCl₂, generating heat, SO₂, and HCl gas before the main reaction starts. This alters the stoichiometry. If 1.1 equivalents of SOCl₂ are used, the water consumes a portion, leaving unreacted alcohol.
-
High-Purity (0.1% Water): Stoichiometry remains precise.[1] Complete conversion is achieved, allowing the crude product to be used directly in the next step without purification.
Performance Metric 2: The "Monobenzyl" Death Spiral
-
Impurity: 3-(Benzylamino)-1-propanol (Secondary amine).[1][2]
-
Mechanism: In the presence of alkylating agents (or during activation), the secondary amine is far more nucleophilic than the tertiary amine. It can undergo intramolecular cyclization to form azetidinium salts or polymerize.
-
Impact: These charged impurities are "sticky" and difficult to remove via silica chromatography, often requiring multiple recrystallizations of the final salt, reducing overall yield by >20%.
Experimental Validation: A Self-Validating System
Do not rely solely on the supplier's CoA. Implement this self-validating protocol upon receipt of the material.
Protocol A: The "Visual & Density" Quick Check
-
Inspect: The liquid should be clear. Turbidity suggests moisture contamination or polymer formation.
-
Density Check: Weigh exactly 1.00 mL of the liquid.
Protocol B: 1H-NMR Diagnostic (The Definitive Test)
Run a standard 1H-NMR in CDCl₃.[1] Focus on the Benzylic Protons .
-
99% Pure: Shows a sharp singlet at δ ~3.6 ppm (4H) representing the two equivalent benzyl groups.
-
Impurity Flag: Look for a small singlet or doublet slightly upfield (around δ 3.5-3.8 ppm range, distinct from the main peak) or broadening.[1] This indicates Monobenzylamino species (unequal benzyl environments due to hydrogen bonding on the secondary amine).
-
Integration: Integrate the aromatic region (10H) against the benzylic CH₂ (4H). A ratio deviation >5% indicates non-nitrogenous aromatic impurities (e.g., Benzyl alcohol).[1]
Protocol C: Functional Use Test (Micro-Scale)
Before committing the full batch, perform a 1g conversion.
-
Dissolve 1g of this compound in 5 mL DCM.
-
Add 1.2 eq Thionyl Chloride at 0°C.
-
Reflux for 1 hour.
-
TLC Check: (Mobile Phase: 10% MeOH in DCM).
-
Pass: Single spot (Rf ~0.6-0.8), no starting material (Rf ~0.3).[1]
-
Fail: Streaking or remaining baseline material (indicates secondary amine salts or incomplete conversion).
-
Visualizing the Impact
Diagram 1: The Quality Control Decision Matrix
This workflow ensures only "synthesis-ready" material enters your pipeline.[1]
Caption: Decision matrix for accepting starting material. Yellow nodes indicate salvageable material; Red nodes indicate critical failure.[2]
Diagram 2: Reaction Pathway & Impurity Interference
How impurities derail the synthesis of the alkyl chloride intermediate.
Caption: The "clean" pathway (blue/green) vs. the "parasitic" pathway (red) caused by monobenzyl impurities.[9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437007, this compound.[1] Retrieved from [Link][1][2]
-
Master Organic Chemistry. Thionyl Chloride (SOCl₂) Reaction Mechanism with Alcohols. Retrieved from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
validating the purity of 3-(Dibenzylamino)-1-propanol via titration
Comparative Analysis: Non-Aqueous Titration vs. HPLC for the Assay of 3-(Dibenzylamino)-1-propanol
Executive Summary
In the quality control of amino-alcohol intermediates like This compound , researchers often face a dilemma: choose the high specificity of HPLC or the stoichiometric precision of titration.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining purity (identifying specific impurities), it often struggles to achieve the <0.5% Relative Standard Deviation (RSD) required for strict assay (content) determination without expensive reference standards.
This guide validates Non-Aqueous Titration (NAT) as the superior method for quantitative assay determination of this compound. By leveraging the leveling effect of glacial acetic acid, we convert this weak base into a strong candidate for stoichiometric analysis, offering a faster, more cost-effective, and absolute quantification method compared to HPLC.
The Science: Why Non-Aqueous Titration?
This compound contains a tertiary amine group. In aqueous solutions, water competes as a base, making the endpoint of this weak base indistinct.[1] To validate this molecule accurately, we must eliminate water.
The Levelling Effect:
We use Glacial Acetic Acid as the solvent.[1][2] Acetic acid is a weak proton donor but a strong proton acceptor compared to water. When Perchloric Acid (
Mechanism of Action
Figure 1: The reaction mechanism showing the generation of the acetonium ion driving the quantitative protonation of the tertiary amine.
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of Potentiometric Detection is mandatory for high-precision results, eliminating the subjectivity of visual indicators like Crystal Violet.
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid (anhydrous).[2]
-
Water Scavenger: Acetic Anhydride (critical for removing trace moisture).[2]
-
Electrode: Glass pH electrode with a sleeve-type reference junction (filled with 1M LiCl in Ethanol/Acetic Acid to prevent precipitation).
Step-by-Step Methodology
-
System Preparation:
-
Rinse the electrode with glacial acetic acid to dehydrate the membrane.
-
Self-Check: Drift must be < 2 mV/min before starting.
-
-
Blank Determination (The Zero Point):
-
Add 50 mL of Glacial Acetic Acid to the vessel.
-
Titrate with 0.1 N Perchloric Acid to the potentiometric inflection point.[3]
-
Record Volume (
).
-
-
Sample Titration:
-
Calculation:
-
Where
is the milliequivalent factor (Molecular Weight / 1000). For this compound ( ), MW 255.36 g/mol , so .
-
Comparative Analysis: Titration vs. HPLC
While HPLC is indispensable for identifying what impurities are present, Titration is superior for determining how much active molecule is present.
| Feature | Non-Aqueous Titration (NAT) | HPLC (UV Detection) | Verdict |
| Primary Output | Assay (Content %) | Purity (Area %) | NAT is for quantity; HPLC is for quality. |
| Precision (RSD) | Excellent (< 0.2%) | Moderate (0.5% - 1.5%) | NAT is 5-10x more precise. |
| Specificity | Low: Reacts with all basic amines. | High: Separates structurally similar impurities. | HPLC wins on specificity.[8] |
| Standard Req. | None: Absolute method (Primary Standard KHP used for titrant). | High: Requires expensive, high-purity reference standard.[9] | NAT is cheaper and faster to deploy. |
| Throughput | Fast (5-10 mins per sample). | Slow (20-40 mins per run). | NAT is superior for batch release. |
Data Interpretation Guide
-
Scenario A (High Purity): If Titration = 99.5% and HPLC = 99.6%, the product is pure.
-
Scenario B (Basic Impurity): If Titration = 102% and HPLC = 95%, you have a basic impurity (e.g., Dibenzylamine) inflating the titration value. This is why HPLC is a necessary companion, not a replacement.
Workflow Visualization
The following diagram illustrates the critical decision points in the validation workflow.
Figure 2: Operational workflow for validating the purity of this compound, highlighting the critical water control step.
References
-
USP General Chapter <541> Titrimetry. United States Pharmacopeia. Defines standards for direct and residual titrations in pharmaceutical analysis.
-
Metrohm Application Note. Nonaqueous titration of weak bases with perchloric acid. Details the mechanism of acetonium ion formation and electrode selection.
-
PubChem Compound Summary. this compound (CID 4437007). Provides molecular weight and physical property data for stoichiometric calculations.
-
Sigma-Aldrich Product Specification. this compound. Confirms the industry standard use of titration for assay (>98%) vs GC/HPLC for purity.
Sources
- 1. mt.com [mt.com]
- 2. depthofbiology.com [depthofbiology.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. angenesci.com [angenesci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
Benchmarking Synthesis Protocols for N,N-Disubstituted 3-Aminopropanols
Executive Summary
The synthesis of N,N-disubstituted 3-aminopropanols (linear isomer) presents a classic chemoselectivity challenge often underestimated in early-stage drug discovery. Unlike their branched counterparts (1-amino-2-propanols), which are trivially accessible via epoxide ring-opening, the linear 3-aminopropanol motif requires deliberate suppression of competing pathways such as O-alkylation, polymerization, and retro-Michael additions.
This guide benchmarks three distinct synthetic protocols for the target scaffold
-
Nucleophilic Substitution (SN2): The traditional, low-cost route.
-
Michael Addition-Reduction: The high-purity, two-step sequence.
-
Oxetane Ring Opening: The emerging, atom-economic methodology.
Verdict: For gram-scale discovery where purity is paramount, the Michael Addition-Reduction sequence is the most robust. For high-throughput library generation, Oxetane Opening offers superior speed, provided the cost of reagents is acceptable.
Part 1: The Chemoselectivity Challenge
The core difficulty in synthesizing
-
Isomer Control: Reacting propylene oxide with amines yields the branched 1-amino-2-propanol almost exclusively. Accessing the linear 3-aminopropanol requires alternative electrophiles.
-
O- vs. N-Alkylation: When using 3-halo-1-propanols, the hydroxyl group can act as a competing nucleophile (intramolecularly forming oxetane or intermolecularly polymerizing) under basic conditions.
-
Polymerization: 3-chloropropanol is a known monomer for poly-oxetanes if base concentration is uncontrolled.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on isomer requirements and project constraints.
Part 2: Detailed Protocol Benchmarking
Method A: Nucleophilic Substitution (The "Classic" Route)
Reaction:
This method uses 3-chloro-1-propanol. While reagents are cheap, the reaction suffers from kinetics issues. The amine is often not nucleophilic enough to displace the chloride rapidly without heating, which promotes self-polymerization of the alcohol.
Optimized Protocol:
-
Reagents: 3-chloro-1-propanol (1.0 equiv), Secondary Amine (1.2 equiv), NaI (0.1 equiv, Finkelstein catalyst),
(1.5 equiv). -
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK). Avoid DMF if possible to simplify aqueous workup.
-
Procedure:
-
Dissolve amine and base in MeCN.
-
Add NaI (catalytic) to convert alkyl chloride to the more reactive alkyl iodide in situ.
-
Add 3-chloro-1-propanol dropwise at reflux.
-
Reflux for 12-18 hours.
-
-
Workup: Filter solids, concentrate, and distill.
-
Pros: Very low raw material cost.
-
Cons: Long reaction times; O-alkylation byproducts (5-10%); requires distillation for high purity.
Method B: Michael Addition-Reduction (The "Robust" Route)
Reaction:
This two-step sequence is the "gold standard" for medicinal chemistry. The first step (Michael addition) is quantitative and regioselective. The second step (Reduction) yields the alcohol cleanly.
Optimized Protocol:
-
Step 1 (Michael): Mix Secondary Amine (1.0 equiv) and Methyl Acrylate (1.1 equiv) in MeOH (0.5 M). Stir at RT for 2-4 hours. Concentrate to obtain the
-amino ester (usually quantitative). -
Step 2 (Reduction): Dissolve intermediate in dry THF (
C). Add (1.0-1.5 equiv) or carefully. Warm to RT and stir for 2 hours. -
Workup: Fieser quench (Water, 15% NaOH, Water), filter precipitate, concentrate.
-
Pros: Extremely high purity (>98%); no O-alkylation; scalable.
-
Cons: Two steps; use of reactive hydride reagents (safety concern at >100g scale).
Method C: Oxetane Ring Opening (The "Advanced" Route)
Reaction:
Oxetane (trimethylene oxide) is a strained 4-membered ether. While less reactive than epoxides, it can be opened by amines using Lewis Acid catalysis. This is the most atom-economic route (100% atom economy).
Optimized Protocol:
-
Reagents: Oxetane (1.0 equiv), Secondary Amine (1.0 equiv), Ytterbium Triflate
(5-10 mol%) or . -
Conditions: Sealed tube, microwave (100-120°C) or thermal heating for 6-12 hours.
-
Procedure: Mix reagents neat or in minimal DCM/Toluene. Heat. Flash chromatography usually required as oxetane polymerization can occur.
-
Pros: Single step; access to linear isomer directly; "Click-like" efficiency with correct catalyst.
-
Cons: Oxetane is expensive/volatile; requires Lewis Acid catalyst cleanup; safety issues with volatile strained rings.
Part 3: Comparative Benchmarking Data
The following data is synthesized from standard process chemistry metrics for these specific transformation types.
| Metric | Method A: Substitution | Method B: Michael-Red | Method C: Oxetane Opening |
| Yield (Isolated) | 60 - 75% | 85 - 95% | 70 - 90% |
| Purity (Crude) | Low (requires distillation) | High (>95%) | Moderate (catalyst residue) |
| Reaction Time | 18 - 24 Hours | 4 + 2 Hours (6 Total) | 2 - 6 Hours (Microwave) |
| Atom Economy | Poor (Stoichiometric salt waste) | Moderate (Loss of MeOH) | Excellent (100%) |
| Cost (Reagents) | $ (Low) | ||
| Scalability | High | Medium (Hydride safety) | Low (Oxetane supply) |
Mechanistic Insight: Why Method B Wins on Purity
Method B separates the C-N bond formation from the alcohol generation. In Method A, the presence of a free hydroxyl group during the alkylation step invites side reactions. Method B "masks" the alcohol as an ester until the C-N bond is secure, thermodynamically preventing O-alkylation.
Figure 2: Mechanistic flow showing why the Michael Addition route (Method B) avoids the impurity traps inherent in direct alkylation (Method A).
Part 4: Troubleshooting & Optimization
Controlling O-Alkylation in Method A
If you are forced to use Method A (cost constraints), switch the solvent to 2-Butanone (MEK) and use Cesium Carbonate (
Safety in Method B (Reduction Step)
When scaling Method B (>50g), replace
Catalyst Selection for Method C
For Oxetane opening, standard Lewis acids like
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Substitution and Michael Addition).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Bull, J. A., et al. (2016). "Ring-Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications". Chemical Reviews.
-
Dugger, R. W., et al. (2005). "Process Development of a Michael Addition-Reduction Sequence". Organic Process Research & Development.
-
Parrish, J. P., et al. (2000). "Use of Red-Al for the Reduction of Esters". Journal of Organic Chemistry.
Safety Operating Guide
3-(Dibenzylamino)-1-propanol proper disposal procedures
Topic: Proper Disposal Procedures for 3-(Dibenzylamino)-1-propanol CAS: 3161-51-1 (Note: CAS 4721-24-8 corresponds to n-Hexylphosphonic acid; this guide addresses the chemical name provided).[1]
Executive Summary & Chemical Profile
Objective: To define the safe handling, segregation, and disposal pathways for this compound. Scope: This protocol applies to laboratory-scale quantities (<5 L) generated during synthesis or purification.[1]
As a tertiary amine with significant lipophilicity, this compound presents specific challenges regarding solubility and basicity.[1] Unlike smaller amino alcohols, it does not dissolve readily in water, rendering drain disposal compliant-impossible and environmentally hazardous.[1]
Physicochemical Data for Disposal Logic
| Property | Value | Operational Implication |
| Physical State | Viscous Liquid | Requires wide-mouth containers or funnels for transfer; avoid narrow-neck flasks for waste storage to prevent clogging/spills.[1] |
| Density | 1.037 g/mL | Heavier than water; will sink if mixed with aqueous phases, potentially forming bottom layers in waste drums.[1] |
| Flash Point | ~113°C (235°F) | Combustible (Class IIIB). Not "Flammable" by DOT definition (<60°C), but must be kept away from high heat sources.[1] |
| Basicity | Tertiary Amine | Incompatible with Strong Acids. Mixing with oxidizing acids (e.g., HNO₃) can cause violent exothermic reactions.[1] |
| Water Solubility | Low / Lipophilic | Strictly Prohibited from Drain Disposal. Must be managed as organic solvent waste.[1] |
Hazard Assessment & Safety Protocols
GHS Classification:
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection.[1] For prolonged handling or spill cleanup, use laminated film (e.g., Silver Shield) or thick Nitrile (>0.4 mm).[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are recommended during waste consolidation (pouring into drums).[1]
-
Respiratory: Work within a certified fume hood.[1] If handling outside a hood (e.g., spill cleanup), use a half-mask respirator with organic vapor cartridges (OV/P95).[1]
Waste Segregation Strategy
Proper segregation is the single most critical step in chemical disposal.[1] Mixing incompatible streams is the leading cause of waste container over-pressurization and explosions.[1]
Segregation Logic Flow
Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.
Step-by-Step Disposal Protocol
Scenario A: Liquid Waste (Reaction Mixtures, Mother Liquors)[1]
-
Container Selection:
-
Labeling:
-
Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1]
-
Chemical Name: Write out "this compound". Do not use abbreviations or structural formulas.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".[1]
-
Constituents: If mixed with solvents (e.g., Methanol, Ethyl Acetate), list all components and their approximate percentages.
-
-
Consolidation:
Scenario B: Solid Waste (Contaminated Silica, Filter Paper, Gloves)[1]
-
Collection:
-
Silica Gel Waste:
Scenario C: Spill Cleanup
Minor Spill (< 100 mL):
-
Alert nearby personnel.[1]
-
Wear PPE (Goggles, Nitrile gloves, Lab coat).[1]
-
Absorb with vermiculite , dry sand , or commercial organic spill pads .[1]
-
Note: Do not use paper towels alone, as they may not effectively contain the vapors or liquid.[1]
-
-
Scoop material into a disposal bag/jar.
-
Clean surface with soap and water; collect wash water as hazardous waste.[1]
Major Spill (> 500 mL):
-
Prevent the liquid from entering floor drains.[1]
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.[1]
Regulatory Framework (USA/RCRA)
While this compound is not explicitly listed on the RCRA P-list or U-list, it is regulated based on its characteristics and the mixture it is contained within.[1]
-
Characteristic Waste:
-
Best Practice: Treat as Non-Halogenated Organic Waste .[1] Most professional disposal facilities incinerate this waste stream, which ensures complete destruction of the organic structure.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437007, this compound. Retrieved January 31, 2026 from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
